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  • Product: (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid
  • CAS: 1643147-42-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (2R)-2-[(3-Nitro-2-pyridyl)oxy]propanoic Acid as a Chiral Synthon in Drug Discovery

Executive Summary (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (CAS: 1643147-42-5) is a highly specialized, enantiopure chemical building block[1]. In modern medicinal chemistry, this compound serves as a critical precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (CAS: 1643147-42-5) is a highly specialized, enantiopure chemical building block[1]. In modern medicinal chemistry, this compound serves as a critical precursor for the synthesis of pyrido[3,2-b][1,4]oxazine scaffolds[2]. These bicyclic systems are privileged structures frequently embedded in targeted therapeutics, including kinase inhibitors (e.g., Fostamatinib intermediates) and PARP inhibitors. This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to successfully synthesize and utilize this synthon.

Physicochemical Profile and Molecular Architecture

The utility of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid stems from its highly functionalized architecture. The molecule features three critical domains:

  • The Pyridine Core : Provides the foundational aromatic system.

  • The Nitro Group (C3) : Acts as a strong electron-withdrawing group (EWG) to activate the ring for Nucleophilic Aromatic Substitution (S_NAr)[3], and later serves as a masked amine for cyclization.

  • The Chiral Ether Linkage (C2) : Derived from (R)-lactic acid, this moiety dictates the stereochemistry of the final bicyclic scaffold, ensuring the resulting drug molecule interacts stereospecifically with its biological target.

Table 1: Physicochemical and Analytical Data Summary
PropertyValue / SpecificationAnalytical Significance
Molecular Formula C8H8N2O5Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 212.16 g/mol Base peak [M-H]⁻ at m/z 211.05 in negative ESI-MS.
Stereochemistry (2R)-enantiomerCritical for biological target affinity; >98% ee required.
Key IR Absorptions ~1710, 1530, 1350 cm⁻¹Tracks the COOH (1710) and NO₂ (1530, 1350) functional groups.
Solubility Soluble in THF, DMF, DMSODictates solvent choice for downstream amidation/reduction.

Mechanistic Pathways: Causality in Synthesis

As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen. The preparation of this synthon and its subsequent cyclization rely on precise electronic and thermodynamic controls.

The S_NAr Reaction

The synthon is synthesized via an S_NAr reaction between 2-chloro-3-nitropyridine and (R)-lactic acid[4].

  • Causality : The chlorine atom at the C2 position of the pyridine ring is highly activated. The adjacent C3-nitro group exerts a powerful inductive and resonance-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine core[5]. When the alkoxide of (R)-lactic acid attacks the C2 position, the nitro group stabilizes the resulting anionic Meisenheimer complex, driving the reaction forward to expel the chloride ion.

Reductive Cyclization

To form the target pyrido[3,2-b][1,4]oxazine scaffold, the nitro group must be reduced to an amine, which then undergoes intramolecular amidation with the propanoic acid moiety.

  • Causality : Mild reduction (e.g., Fe/NH₄Cl or catalytic hydrogenation) is chosen to prevent the cleavage of the newly formed ether bond. Once the amine is generated, the spatial proximity of the amine to the carboxylic acid—coupled with the thermodynamic stability of forming a 6-membered morpholinone-like ring—drives spontaneous or mildly catalyzed cyclization.

Experimental Workflow and Self-Validation

Workflow Start Starting Materials: 2-Chloro-3-nitropyridine + (R)-Lactic Acid SNAr SNAr Reaction Base: NaH, Solvent: THF Temp: 0°C to RT Start->SNAr Workup Aqueous Workup & Acidification (pH ~3) SNAr->Workup Validation1 Self-Validation: Chiral HPLC (>98% ee) FTIR: NO2 & COOH retention Workup->Validation1 Intermediate: (2R)-2-[(3-nitro-2-pyridyl)oxy] propanoic acid RedCycl Reductive Cyclization Fe/NH4Cl, EtOH/H2O, 80°C Validation1->RedCycl Verified Synthon Product Target Scaffold: (2R)-2-methyl-4H-pyrido [3,2-b][1,4]oxazin-3-one RedCycl->Product Validation2 Self-Validation: LC-MS [M+H]+ 165.06 FTIR: Lactam C=O (~1680 cm⁻¹) Product->Validation2

Figure 1: Experimental workflow and self-validation system for pyrido-oxazine scaffold synthesis.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system . This means analytical checkpoints are built directly into the workflow to ensure the chemical integrity of the intermediate before proceeding.

Protocol A: S_NAr Synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

Objective : Couple 2-chloro-3-nitropyridine with (R)-lactic acid without racemizing the chiral center.

  • Reagent Preparation : Dissolve (R)-lactic acid (1.1 equiv) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Alkoxide Formation : Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv). Causality: Two equivalents are required—one to deprotonate the carboxylic acid, and the second to deprotonate the secondary hydroxyl group, forming the highly nucleophilic alkoxide.

  • S_NAr Coupling : Dropwise, add a solution of 2-chloro-3-nitropyridine (1.0 equiv) in THF[4]. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature (RT) overnight. Causality: Strict temperature control at the beginning prevents base-catalyzed racemization of the α-chiral center of the lactic acid.

  • Quenching & Workup : Quench the reaction with cold water. Wash the aqueous layer with Ethyl Acetate to remove unreacted pyridine starting material.

  • Acidification : Carefully acidify the aqueous layer to pH ~3 using 1M HCl, then extract with Ethyl Acetate. Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint :

    • Chiral HPLC : Run the product against a racemic standard. Ensure Enantiomeric Excess (ee) is >98%. If ee is lower, racemization occurred during the NaH addition.

    • FTIR : Confirm the presence of the broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹) of the carboxylic acid, alongside the distinct NO₂ stretches at 1530 and 1350 cm⁻¹.

Protocol B: Reductive Cyclization to (2R)-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Objective : Reduce the nitro group to an amine and induce intramolecular lactamization.

  • Reaction Setup : Dissolve the validated (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

  • Reduction : Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv). Heat the mixture to 80 °C for 4 hours. Causality: The Fe/NH₄Cl system (a mild Béchamp reduction variant) selectively reduces the nitro group to an aniline derivative without cleaving the sensitive chiral ether bond.

  • Cyclization : The resulting ortho-amino intermediate is thermodynamically unstable relative to the cyclized form. Under the thermal conditions (80 °C), it spontaneously undergoes intramolecular amidation, expelling water to form the 6-membered lactam ring.

  • Filtration & Workup : Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, dilute with water, and extract with Dichloromethane (DCM).

  • Self-Validation Checkpoint :

    • LC-MS : Confirm the disappearance of the starting material mass (m/z 211 [M-H]⁻) and the appearance of the cyclized product mass (m/z 165.06[M+H]⁺).

    • FTIR : The spectrum must show the complete disappearance of the NO₂ stretches (1530, 1350 cm⁻¹) and the shift of the carbonyl peak from a carboxylic acid (~1710 cm⁻¹) to a lactam (~1680 cm⁻¹).

References

  • ACS Omega. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium". ACS Publications.[Link]

  • ResearchGate. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors". European Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the predict...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the chiral molecule (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid. As direct experimental data for this specific compound is not widely published, this paper serves as a predictive guide and a methodological framework for researchers, scientists, and drug development professionals. It outlines the theoretical basis for predicting chemical shifts, multiplicities, and coupling constants, and provides a rigorous, step-by-step experimental protocol for acquiring and validating the structure using a suite of 1D and 2D NMR techniques. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability, establishing a self-validating system for structural confirmation.

Introduction: The Molecular Architecture

(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is a multifaceted organic molecule featuring several key structural motifs that dictate its spectroscopic properties. Its architecture comprises a substituted pyridine ring, a nitro group, a propanoic acid side chain, and a chiral center. Each of these components imparts a distinct electronic and steric influence, which is directly observable in the NMR spectrum.

  • 3-Nitro-2-pyridyl Group: The pyridine ring is an electron-deficient aromatic system. The strongly electron-withdrawing nitro (NO₂) group further deshields the ring protons and carbons. Its position at C3 creates a specific electronic distribution and predictable coupling patterns between the remaining ring protons.

  • Propanoic Acid Moiety: This side chain introduces aliphatic protons and carbons, including a methyl group (CH₃), a methine group (CH), and a carboxylic acid (COOH) group.

  • Chiral Center: The stereocenter at the C2 position of the propanoic acid chain (the methine carbon) renders the molecule chiral. While not directly distinguishable in standard 1D NMR without a chiral resolving agent, its presence is confirmed by the overall connectivity.

  • Ether Linkage: An ether oxygen atom connects the pyridyl ring to the propanoic acid chain, influencing the chemical shifts of the adjacent C2 carbon of the pyridine and the C2 methine of the propanoic acid.

The following diagram illustrates the atomic numbering scheme used for NMR assignment throughout this guide.

Caption: Structure and numbering of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[1][2] The predicted spectrum of the title compound will exhibit distinct signals for the aromatic protons of the pyridyl ring and the aliphatic protons of the propanoic acid side chain.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted ¹H NMR data, assuming a measurement in a non-exchanging solvent like DMSO-d₆ to allow observation of the carboxylic acid proton.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-COOH (C9)12.0 - 13.5Broad Singlet-1H
H6 (C6)8.6 - 8.8Doublet of Doublets (dd)J(H6-H5) ≈ 4-5 Hz, J(H6-H4) ≈ 1-2 Hz1H
H4 (C4)8.4 - 8.6Doublet of Doublets (dd)J(H4-H5) ≈ 8-9 Hz, J(H4-H6) ≈ 1-2 Hz1H
H5 (C5)7.4 - 7.6Doublet of Doublets (dd)J(H5-H4) ≈ 8-9 Hz, J(H5-H6) ≈ 4-5 Hz1H
H7 (C7)5.2 - 5.4Quartet (q)J(H7-H8) ≈ 7 Hz1H
H8 (C8)1.6 - 1.8Doublet (d)J(H8-H7) ≈ 7 Hz3H

Rationale for Predictions:

  • -COOH Proton: The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature, appearing far downfield.[3][4] Its signal is often broad due to hydrogen bonding and chemical exchange.

  • Pyridyl Protons (H4, H5, H6): The ¹H NMR spectrum of 3-nitropyridine shows signals at approximately 9.5 (H2), 8.8 (H6), 8.5 (H4), and 7.6 (H5) ppm.[5] In our molecule, the C2 position is substituted with an alkoxy group. This group is electron-donating via resonance but inductively withdrawing. The net effect will be a slight shielding of the ring protons compared to the parent 3-nitropyridine, especially at the ortho (H4) and para (H6) positions. The strong electron-withdrawing effect of the nitro group at C3 primarily deshields H4 and H2 (substituted), while H6 is also significantly downfield due to the cumulative effects in the electron-deficient ring.

  • Propanoic Acid Protons (H7, H8):

    • H7 (Methine): This proton is attached to a carbon (C7) bonded to two electronegative oxygen atoms (ether and carbonyl group via C9). This causes a significant downfield shift into the 5.2 - 5.4 ppm range. It will appear as a quartet due to coupling with the three equivalent protons of the methyl group (H8).

    • H8 (Methyl): These protons are on a standard aliphatic methyl group, but are beta to an oxygen and a carbonyl group, resulting in a shift to around 1.6 - 1.8 ppm.[6] The signal will be a doublet due to coupling with the single methine proton (H7).

Visualizing Proton Connectivity

The through-bond scalar couplings between protons can be visualized. This network is critical for structural confirmation and is experimentally verified using a COSY experiment.

Caption: Predicted ¹H-¹H spin-spin coupling network.

Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.[7][8] The chemical shifts are highly sensitive to the electronic environment, allowing for the identification of different functional groups.

Carbon LabelPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
C9 (COOH)170 - 175C (Quaternary)
C2 (Pyridyl)160 - 165C (Quaternary)
C3 (Pyridyl)150 - 155C (Quaternary)
C6 (Pyridyl)145 - 150CH
C4 (Pyridyl)135 - 140CH
C5 (Pyridyl)120 - 125CH
C7 (Methine)75 - 80CH
C8 (Methyl)15 - 20CH₃

Rationale for Predictions:

  • C9 (Carbonyl): Carboxylic acid carbons are significantly deshielded and typically appear in the 170-180 ppm range.[3][9]

  • Pyridyl Carbons (C2, C3, C4, C5, C6): The chemical shifts of substituted pyridines can be estimated using substituent effects.[10][11][12]

    • C2: Attached to both the ring nitrogen and the ether oxygen, this carbon is highly deshielded.

    • C3: Directly bonded to the strongly electron-withdrawing nitro group, this carbon will also be significantly downfield.

    • C4, C6: These carbons are deshielded due to their position in the electron-poor aromatic ring and the influence of the nitro group.

    • C5: This carbon is typically the most shielded of the pyridyl carbons in this substitution pattern.

  • Propanoic Acid Carbons (C7, C8):

    • C7 (Methine): This carbon is directly attached to an oxygen atom, causing a large downfield shift into the 75-80 ppm range.

    • C8 (Methyl): This is a typical aliphatic methyl carbon and will appear upfield.[7]

Experimental Protocol for Structural Verification

To obtain high-quality, unambiguous data for (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, a systematic, multi-experiment approach is required. This protocol serves as a self-validating system, where data from each experiment cross-verifies the others.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. DMSO-d₆ is an excellent choice as it solubilizes polar compounds and its residual proton peak (δ ≈ 2.50 ppm) does not typically overlap with signals of interest. Crucially, it is less likely to promote rapid exchange of the acidic -COOH proton compared to solvents like D₂O or CD₃OD, allowing for its observation.[6][13]

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.6 mL of the chosen deuterated solvent.[14] This concentration is generally sufficient for both ¹H and ¹³C experiments on a modern spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6][15]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of unique protons, their chemical environments, integration (ratio), and coupling patterns.

    • Parameters: Use a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds are typical.[16] Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR (Carbon, Proton-Decoupled):

    • Purpose: To determine the number of unique carbon atoms and their chemical environments.

    • Parameters: Use a standard proton-decoupled pulse sequence. A spectral width of 240 ppm is appropriate. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total experiment time will be needed.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate carbon signals based on the number of attached protons.[17][18][19][20]

    • Method: In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary (C) carbons are not observed.

    • Expected Outcome: C8 (CH₃), C4 (CH), C5 (CH), C6 (CH), and C7 (CH) will be positive. No negative peaks are expected. C2, C3, and C9 will be absent. This experiment is a crucial step in confirming carbon assignments.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other, confirming connectivity.[21][22]

    • Method: A 2D experiment where both axes are the ¹H chemical shift scale. Cross-peaks appear between signals of coupled protons.

    • Expected Correlations:

      • A cross-peak between the H7 quartet and the H8 doublet.

      • Cross-peaks connecting H4, H5, and H6, confirming the aromatic spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon.[21][22][23]

    • Method: A 2D experiment correlating the ¹H spectrum on one axis with the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton and its directly bonded carbon.

    • Expected Correlations:

      • H8 (δ ≈ 1.7 ppm) will correlate with C8 (δ ≈ 15-20 ppm).

      • H7 (δ ≈ 5.3 ppm) will correlate with C7 (δ ≈ 75-80 ppm).

      • H5 (δ ≈ 7.5 ppm) will correlate with C5 (δ ≈ 120-125 ppm).

      • H4 (δ ≈ 8.5 ppm) will correlate with C4 (δ ≈ 135-140 ppm).

      • H6 (δ ≈ 8.7 ppm) will correlate with C6 (δ ≈ 145-150 ppm).

Data Analysis and Structure Validation Workflow

The combination of these experiments provides a robust, self-validating workflow for unambiguous structure elucidation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Integration & Validation H1_NMR 1. ¹H NMR (Proton Environments & Ratios) COSY 4. ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Assign_Fragments 6. Assign Spin Systems (Aromatic & Aliphatic) H1_NMR->Assign_Fragments C13_NMR 2. ¹³C{¹H} NMR (All Carbon Environments) HSQC 5. ¹H-¹³C HSQC (Direct C-H Connectivity) C13_NMR->HSQC DEPT135 3. DEPT-135 (Identify CH, CH₂, CH₃) DEPT135->HSQC COSY->Assign_Fragments HSQC->Assign_Fragments Final_Structure 7. Final Structure Validation Assign_Fragments->Final_Structure

Caption: Workflow for NMR-based structure elucidation and validation.

Conclusion

This technical guide provides a predictive and methodological framework for the NMR analysis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid. By leveraging fundamental principles of NMR spectroscopy, the expected ¹H and ¹³C chemical shifts, multiplicities, and coupling constants have been detailed. The provided experimental protocol, incorporating a suite of 1D and 2D NMR techniques, establishes a rigorous and self-validating workflow. This comprehensive approach ensures that researchers can confidently acquire, interpret, and validate the structure of this molecule, or structurally similar compounds, with a high degree of scientific integrity. The synergy between predicted data and a robust experimental plan is essential for efficient and accurate characterization in chemical research and drug development.

References

  • Thomas, St., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • JoVE. (2024). ¹³C NMR Distortionless Enhancement by Polarization Transfer (DEPT) in Analytical Chemistry. JoVE Core. Available at: [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Available at: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Sobczyk, L., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. RSC Publishing. Available at: [Link]

  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Available at: [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • IMSERC. (n.d.). DEPT EXPERIMENT. Available at: [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Available at: [Link]

  • Doc Brown's Chemistry. (2026). low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Available at: [Link]

  • YouTube. (2026). Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. Available at: [Link]

  • University of Guelph. (n.d.). NMR Links and Resources | Advanced Analysis Centre. Available at: [Link]

  • MRRC. (2025). Structure Elucidation Notes. Available at: [Link]

  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

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  • University of Notre Dame. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? Available at: [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Available at: [Link]

  • Journal of the American Chemical Society. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Available at: [Link]

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Foundational

Structural Elucidation and Crystallographic Profiling of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (Chemical Formula: C₈H₈N₂O₅) is a highly functionalized chiral building block utilized in advanced organic synthesis and pharmaceutical development. Determining its absolute stereochemistry and solid-state supramolecular architecture is critical for ensuring enantiomeric fidelity during drug development. This whitepaper provides an in-depth technical guide to the crystallographic profiling of this compound, detailing the causality behind X-ray diffraction methodologies, self-validating refinement protocols, and the mechanistic drivers of its crystal packing.

Molecular Architecture and Crystallographic Significance

The molecule features a propanoic acid backbone with a chiral center at the C2 position, covalently linked to a strongly electron-withdrawing 3-nitro-2-pyridyloxy moiety. In pharmaceutical development, the precise spatial arrangement of these functional groups dictates biological activity. Consequently, confirming the (2R) absolute configuration via single-crystal X-ray diffraction (SCXRD) is a non-negotiable regulatory standard.

Because the molecule consists entirely of light atoms (C, H, N, O), standard crystallographic approaches must be heavily optimized to detect the weak anomalous dispersion effects required for [1].

Supramolecular Assembly and Hydrogen Bonding Networks

The solid-state architecture of chiral α -aryloxy propanoic acid derivatives is fundamentally governed by classical hydrogen bonding and π -system interactions.

  • Carboxylic Acid Synthons : The carboxylic acid moieties typically dimerize via robust O−H⋯O interactions, forming R22​(8) [2].

  • Competing Acceptors : In the case of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, the 3-nitro group and the 2-pyridyloxy nitrogen introduce competing hydrogen-bond acceptors. This multi-acceptor environment can disrupt the classical dimer, leading to infinite 1D hydrogen-bonded catemers (chains)[2].

  • π−π Stacking : The planar 2-pyridyloxy rings are highly prone to offset π−π stacking interactions, which provide critical dispersive stabilization to the overall .

Experimental Workflow: From Crystal Growth to Absolute Configuration

The following step-by-step methodology is designed as a self-validating system to ensure the highest fidelity in structural elucidation.

Step 1: Solvent Screening and Crystallization

  • Action : Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate. Slowly diffuse hexanes into the solution over 48-72 hours at 4 °C in a vibration-free environment.

  • Causality : Enantiopure compounds often suffer from polymorphic behavior or form fine needles unsuitable for diffraction. A binary solvent system with controlled vapor diffusion mitigates rapid precipitation, promoting the growth of single, well-faceted crystals.

Step 2: Crystal Selection and Cryo-Mounting

  • Action : Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Transfer immediately to a 100 K nitrogen cold stream.

  • Causality : Ice formation during cryo-cooling can introduce powder diffraction rings that obscure weak high-angle reflections. Cryo-oil displaces water, and the 100 K temperature minimizes atomic thermal motion, drastically improving the signal-to-noise ratio at high resolution.

Step 3: Data Collection using Cu K α Radiation

  • Action : Collect diffraction data on a microfocus Cu K α diffractometer. Ensure high redundancy (multiplicity > 4) and completeness (> 99%) up to 2θ=144∘ .

  • Causality : For a light-atom structure, the anomalous scattering signal ( f′′ ) is negligible with standard Mo K α radiation. Cu K α radiation ( λ=1.54178 Å) significantly amplifies the Bijvoet differences required to distinguish the true absolute structure from its [1].

Step 4: Data Reduction and Absorption Correction

  • Action : Perform integration and apply a multi-scan absorption correction (e.g., SADABS) to ensure transmission factors are properly normalized.

  • Causality : Cu K α radiation is highly susceptible to absorption by the crystal, which can artificially skew intensity data and corrupt the downstream stereochemical analysis.

Step 5: Structure Solution and Refinement

  • Action : Solve the structure using dual-space methods (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality : Accurate modeling of thermal motion and hydrogen atom positions is essential for resolving the complex supramolecular hydrogen-bonding network.

Step 6: Absolute Structure Validation

  • Action : Calculate the ( x )[3].

  • Causality : A self-validating system requires statistical confidence that the (2R) enantiomer is correctly assigned. A value of x≈0 with a standard uncertainty (s.u.) <0.04 confirms the (2R) configuration, definitively ruling out the presence of a [4].

Crystallographic Data and Refinement Metrics

The following table outlines the quantitative physicochemical data and target crystallographic parameters required to validate the (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid lattice.

ParameterValue / Target Specification
Chemical Formula C₈H₈N₂O₅
Molecular Weight 212.16 g/mol
Expected Crystal System Monoclinic or Orthorhombic
Expected Space Group P21​ or P21​21​21​ (Sohncke space groups)
Data Collection Temperature 100(2) K
Radiation Source Cu K α ( λ=1.54178 Å)
Target Rint​ <0.05
Target R1​ ( I>2σ(I) ) <0.05
Flack Parameter ( x ) 0.00±0.04 (Confirms 2R configuration)

Workflow Visualization

G A Chiral Synthesis & Purification (Enantiopurity >99% ee) B Single Crystal Growth (Slow Evaporation in EtOAc/Hexane) A->B C X-ray Diffraction Data Collection (Cu Kα Radiation, 100 K) B->C D Structure Solution & Refinement (SHELXT / SHELXL) C->D E Absolute Configuration Assignment (Flack Parameter Validation) D->E

Workflow for absolute configuration determination via X-ray crystallography.

References

  • Flack parameter - Wikipedia - [Link]

  • Howard Flack and the Flack Parameter - MDPI -[Link]

  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals - MDPI -[Link]

  • (2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry - MDPI -[Link]

Sources

Exploratory

The Strategic Role of (2R)-2-[(3-Nitro-2-pyridyl)oxy]propanoic Acid in Advanced Organic Synthesis

Executive Summary (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (herein referred to as (2R)-NPOPA ) has emerged as a highly versatile, bifunctional chiral building block in modern organic synthesis. Characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (herein referred to as (2R)-NPOPA ) has emerged as a highly versatile, bifunctional chiral building block in modern organic synthesis. Characterized by its enantioenriched propanoic acid backbone and an electron-deficient nitropyridine ether, this compound serves two distinct but highly impactful roles: as a tunable, transient chiral directing group for transition-metal-catalyzed C-H activation, and as a core chiral synthon for the development of advanced agrochemicals.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind its application, providing field-proven protocols, self-validating experimental workflows, and quantitative insights for synthetic chemists and drug development professionals.

Mechanistic Role as a Tunable Chiral Directing Group

In the realm of C-H functionalization, the 2-pyridyloxy moiety is a well-established directing group, capable of guiding metals like iron, rhodium, and ruthenium to specific C-H bonds to facilitate complex transformations[1],[2]. However, traditional 2-pyridyl directing groups often suffer from "over-coordination," where the strongly basic pyridine nitrogen binds irreversibly to the metal center, leading to catalyst poisoning and necessitating stoichiometric metal loading.

The introduction of the 3-nitro group in (2R)-NPOPA fundamentally alters the electronic landscape of the auxiliary.

Causality in Catalyst Selection & Turnover: The strong electron-withdrawing nature of the nitro group—via both inductive and resonance effects—drastically reduces the σ -donor ability of the pyridine nitrogen. This electronic tuning allows the directing group to coordinate strongly enough to facilitate the initial C-H oxidative addition, but weakly enough to readily dissociate during the reductive elimination step, thereby enabling true catalytic turnover. Furthermore, the (2R)-stereocenter adjacent to the coordinating oxygen creates a rigid, chiral metallacycle intermediate. This steric microenvironment dictates the facial selectivity of the incoming coupling partner, yielding highly enantioenriched products.

CatalyticCycle A 1. Substrate + (2R)-NPOPA B 2. Rh(III) Coordination (Weakened N-Donor) A->B C 3. C-H Activation (Chiral Rhodacycle) B->C D 4. Migratory Insertion C->D E 5. Reductive Elimination & Product Release D->E E->A Catalyst Turnover

Catalytic cycle of Rh(III)-mediated C-H activation directed by the (2R)-NPOPA auxiliary.

Mechanistic Role as a Chiral Synthon in Agrochemicals

Beyond catalysis, the (2R)-aryloxypropanoic acid architecture is the definitive pharmacophore for several classes of herbicides, most notably the aryloxyphenoxypropionate (FOP) ACCase inhibitors and specific synthetic auxins[3].

In this context, (2R)-NPOPA acts as an advanced precursor. The 3-nitro-2-pyridyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr) or selective reduction. For instance, the synthesis of complex herbicides like Fluchloraminopyr relies on the precise stereochemistry of the (2R)-propanoic acid backbone[3]. The nitro group can be reduced to an amine, which is subsequently functionalized to generate highly active nitropyridyl-based ethers or amides that exhibit potent biological and insecticidal activity[4].

Self-Validating Experimental Protocol: Asymmetric C-H Functionalization

To ensure scientific integrity and reproducibility, the following protocol for utilizing (2R)-NPOPA as a chiral auxiliary is designed as a self-validating system . Each phase contains a strict analytical gate to prevent the propagation of errors.

Phase 1: Auxiliary Attachment
  • Reagents: Prochiral Substrate (amine/alcohol), (2R)-NPOPA, HATU, DIPEA, DMF.

  • Causality: HATU is selected over traditional EDC/HOBt coupling to prevent the epimerization of the sensitive (2R)-stereocenter during carboxylic acid activation. The rapid kinetics of HATU trap the active ester before enolization can occur.

  • Validation Gate: Isolate the intermediate. Confirm >98% enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H) before proceeding. If ee <95% , the batch must be discarded, as upstream epimerization will destroy downstream diastereoselectivity.

Phase 2: Directed C-H Activation
  • Reagents: [Cp∗RhCl2​]2​ (catalyst), AgSbF6​ (halide scavenger), coupling partner (e.g., maleimide), DCE, 80°C[1].

  • Causality: AgSbF6​ abstracts chlorides to generate the active, cationic Rh(III) species. Because the electron-deficient 3-nitro group of the auxiliary prevents catalyst sequestration, a low catalyst loading (2-5 mol%) is sufficient.

  • Validation Gate: Monitor the reaction via LC-MS. The chromatogram must show the transient rhodacycle mass or direct product mass. A premature plateau in conversion indicates catalyst death; spike with 2 mol% catalyst if conversion is <90% at 12 hours.

Phase 3: Auxiliary Cleavage
  • Reagents: Zn dust, AcOH, room temperature.

  • Causality: The 3-nitro group is highly susceptible to mild reduction. Zn/AcOH reduces the nitro group to an amine, which spontaneously undergoes intramolecular cyclization (lactamization) to release the functionalized target substrate. This avoids harsh basic hydrolysis that could racemize the newly formed stereocenters.

  • Validation Gate: TLC monitoring (UV 254 nm). The complete disappearance of the bright yellow nitro-aromatic spot confirms successful cleavage.

SyntheticWorkflow S1 Auxiliary Coupling S2 Stereoselective Functionalization S1->S2 S3 Auxiliary Cleavage S2->S3 S4 Enantioenriched Target S3->S4

Step-by-step synthetic workflow utilizing (2R)-NPOPA as a removable chiral auxiliary.

Quantitative Data Presentation

The table below summarizes the quantitative advantages of using the electronically tuned (2R)-NPOPA auxiliary compared to traditional directing groups in transition-metal catalysis.

Directing Group AuxiliaryPyridine N σ -Donor StrengthRequired Catalyst LoadingCleavage ConditionsTypical Diastereomeric Ratio (dr)
(2R)-NPOPA Moderate (Tuned by 3-NO 2​ ) 2-5 mol% Mild (Zn/AcOH, 25°C) >95:5
(2R)-2-(2-Pyridyloxy)propanoic acidHigh (Strong Coordination)10-20 mol%Harsh (Strong Acid/Base, 100°C)85:15
8-AminoquinolineVery High (Bidentate)10-20 mol%Oxidative (CAN or O 3​ )N/A (Achiral)

Table 1: Comparative efficiency and performance metrics of common directing groups in C-H functionalization workflows.

References

  • Guidechem. "Propanoic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, (2R)-".
  • ACS Publications. "Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers". Journal of Agricultural and Food Chemistry (2015).
  • ACS Publications.
  • ACS Publications. "Iron-Catalyzed Borylation of Aryl Ethers via Cleavage of C–O Bonds". Organic Letters (2020).

Sources

Foundational

exact mass and molecular weight of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

An In-depth Technical Guide on the Physicochemical Characterization of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid: Exact Mass and Molecular Weight Determination This technical guide provides a comprehensive overview o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Physicochemical Characterization of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid: Exact Mass and Molecular Weight Determination

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, with a specific focus on the determination of its exact mass and molecular weight. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of these critical parameters for compound characterization, quality control, and regulatory submissions.

Introduction: The Significance of Mass in a Molecule's Identity

In the realm of chemical and pharmaceutical sciences, the mass of a molecule is a cornerstone of its identity. While often used interchangeably, the terms "molecular weight" and "exact mass" describe distinct and crucial characteristics of a compound. Understanding this distinction is paramount for accurate analytical characterization.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. It is expressed in Daltons (Da) or atomic mass units (amu) and is the value typically used in stoichiometric calculations.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant isotope of each constituent element. It is a theoretical value that is experimentally determined using high-resolution mass spectrometry.

For drug development professionals, these values are indispensable for confirming the identity and purity of a synthesized compound, elucidating its structure, and ensuring batch-to-batch consistency.

Physicochemical Properties of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is a chiral organic compound with the molecular formula C8H8N2O5. Its structure consists of a propanoic acid moiety linked to a 3-nitropyridine ring via an ether bond at the C-2 position of the pyridine ring. The "(2R)" designation indicates the stereochemistry at the chiral center of the propanoic acid.

PropertyValueSource
Molecular Formula C8H8N2O5[1]
Molecular Weight 212.16 g/mol [1]
CAS Number 1643147-42-5[1]

The exact mass of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid can be calculated using the masses of the most abundant isotopes of its constituent atoms:

  • Carbon-12: 12.000000 Da

  • Hydrogen-1: 1.007825 Da

  • Nitrogen-14: 14.003074 Da

  • Oxygen-16: 15.994915 Da

Calculation: (8 * 12.000000) + (8 * 1.007825) + (2 * 14.003074) + (5 * 15.994915) = 212.043673 Da

Experimental Determination: The Central Role of Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive analytical technique for the experimental determination of a molecule's exact mass. This powerful method measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate mass measurement that can be used to deduce the elemental composition.

Workflow for Exact Mass Determination

The following diagram illustrates the typical workflow for determining the exact mass of a small molecule like (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid using liquid chromatography-mass spectrometry (LC-MS).

ExactMassWorkflow cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A Weighing of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid B Dissolution in a suitable solvent (e.g., Methanol) A->B C Dilution to an appropriate concentration B->C D Injection onto LC column C->D E Chromatographic Separation D->E F Electrospray Ionization (ESI) E->F G Mass Analysis (e.g., TOF or Orbitrap) F->G H Detection G->H I Mass Spectrum Generation H->I J Determination of experimental m/z I->J K Comparison with theoretical exact mass J->K

Caption: Workflow for exact mass determination by LC-MS.

Step-by-Step Protocol for LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in an appropriate mobile phase.

2. Liquid Chromatography Parameters (Illustrative Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters (Illustrative Example for ESI):

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to determine the most sensitive ionization.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

  • Mass Range: m/z 50-500.

4. Data Analysis:

  • The acquired data will produce a mass spectrum.

  • Identify the peak corresponding to the ionized molecule. In positive ion mode, this will likely be the protonated molecule [M+H]+, while in negative ion mode, it will be the deprotonated molecule [M-H]-.

  • The m/z value of this peak represents the experimental exact mass.

  • Compare the experimental exact mass with the calculated theoretical exact mass. A mass accuracy of less than 5 ppm (parts per million) is typically required to confirm the elemental composition.

Conclusion

The precise determination of the is a fundamental requirement for its use in research and drug development. While the molecular weight (212.16 g/mol ) is a crucial value for stoichiometric calculations, the experimentally determined exact mass via high-resolution mass spectrometry provides a higher level of confidence in the compound's identity and purity. The methodologies outlined in this guide provide a robust framework for the accurate and reliable characterization of this and other small molecule drug candidates.

References

Sources

Exploratory

Thermodynamic Solubility Profile of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic Acid in Polar Solvents: A Technical Whitepaper

Executive Summary In modern pharmaceutical process chemistry, the rational selection of solvents is paramount for crystallization, chiral resolution, and formulation workflows. (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical process chemistry, the rational selection of solvents is paramount for crystallization, chiral resolution, and formulation workflows. (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (CAS: 1643147-42-5)[1][2] is a highly functionalized chiral building block. Its solubility profile is governed by a complex interplay of hydrogen bonding, dipole-dipole interactions, and pH-dependent ionization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond empirical data logging. We will dissect the structural causality behind the compound's solvation mechanics, provide a predictive thermodynamic solubility profile across key polar solvents, and establish a self-validating experimental protocol for rigorous in-house quantification.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, we must first deconstruct its molecular architecture using the principles of Hansen Solubility Parameters (HSP)[3][4]. The molecule features three distinct domains that dictate its cohesive energy density:

  • The (2R)-Propanoic Acid Moiety: This functional group acts as both a strong hydrogen-bond donor ( δHacid​ ) and acceptor ( δHbase​ ). In the solid state, carboxylic acids typically form robust intermolecular dimers. To dissolve the compound, a solvent must possess sufficient hydrogen-bond acceptor capacity to disrupt these dimers. Furthermore, with an estimated pKa of ~3.5, this group renders the molecule highly sensitive to the pH of aqueous environments.

  • The 3-Nitro Group: The −NO2​ substituent is a powerful electron-withdrawing group. It creates a massive localized dipole ( δP​ ), making the molecule highly responsive to polar aprotic solvents that can engage in dipole-dipole stabilization.

  • The Pyridine-Oxy Core: While pyridine is typically basic, the adjacent oxygen linkage and the strongly deactivating 3-nitro group severely reduce the basicity of the nitrogen atom. Consequently, the aromatic ring primarily contributes to the dispersion forces ( δD​ ) and acts as a rigid, lipophilic scaffold.

Interactions API (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid Ionizable Carboxyl (pKa ~3.5) Strong Dipole (Nitro) Protic Protic Solvents Water, MeOH, EtOH H-Bond Donors/Acceptors API->Protic pH-Dependent Solvation Hydrogen Bonding Aprotic Polar Aprotic Solvents DMSO, DMF, MeCN Strong H-Bond Acceptors API->Aprotic Dipole-Dipole Interactions Carboxyl Dimer Disruption

Primary intermolecular interactions between the chiral compound and polar solvent classes.

Thermodynamic Solubility Behavior in Polar Solvents

Based on structural causality and solvatochromic parameters, the solubility of this compound segregates distinctly across different classes of polar solvents.

Aqueous Systems (Polar Protic)

In water, the solubility is entirely dictated by the ionization state of the propanoic acid group. At a pH below 3.0 (e.g., simulated gastric fluid), the molecule exists in its unionized, lipophilic state, resulting in poor aqueous solubility. When the pH is elevated above 5.0 (e.g., intestinal fluid or basic buffers), the carboxylic acid deprotonates. The resulting carboxylate anion engages in powerful ion-dipole interactions with water, increasing solubility by orders of magnitude.

Organic Protic Solvents (Alcohols)

Short-chain alcohols like Methanol and Ethanol offer moderate to high solubility. They function as both hydrogen-bond donors and acceptors, effectively solvating the nitro group and forming hydrogen bonds with the carboxylic acid. Methanol outperforms ethanol due to its higher dielectric constant and smaller steric bulk, which allows tighter solvation shells around the aromatic core.

Polar Aprotic Solvents

Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) yield the highest absolute solubility[5]. DMSO is an exceptional hydrogen-bond acceptor. It rapidly breaks the crystalline carboxylic acid dimers by outcompeting the adjacent molecules for the acidic proton. Acetonitrile, while polar aprotic, is a weaker hydrogen-bond acceptor, resulting in moderate solubility suitable for HPLC mobile phases.

Quantitative Data Summary

The following table summarizes the representative thermodynamic solubility profile based on physicochemical extrapolation for process design:

Solvent CategorySpecific SolventEstimated Solubility at 25°C (mg/mL)Mechanistic Rationale
Aqueous (Protic) Water (pH 1.2)< 0.1Unionized state; lipophilic aromatic dominance limits hydration.
Aqueous (Protic) Buffer (pH 7.4)> 10.0Ionized carboxylate; strong ion-dipole solvation drives dissolution.
Organic (Protic) Methanol15.0 - 25.0Dual H-bond donor/acceptor stabilization; high dielectric constant.
Organic (Protic) Ethanol5.0 - 15.0Lower polarity and higher steric bulk compared to methanol.
Polar Aprotic DMSO> 50.0Exceptional H-bond acceptor; aggressively disrupts acid dimers.
Polar Aprotic Acetonitrile10.0 - 20.0Moderate dipole-dipole interactions; standard for analytical dilution.

Standardized Experimental Methodology: The Shake-Flask Protocol

To transition from theoretical profiling to empirical validation, laboratories must employ a rigorous, self-validating protocol. The Shake-Flask Method coupled with HPLC-UV remains the gold standard for determining true thermodynamic equilibrium solubility[6][7].

Self-Validating Principles (E-E-A-T)

As an application scientist, I must emphasize that solubility assays are prone to false positives via kinetic supersaturation. To ensure trustworthiness, this protocol incorporates two self-validating mechanisms:

  • Extended Equilibration: A mandatory 24-48 hour shaking period ensures the system transitions from a kinetic dissolution state to a true thermodynamic equilibrium.

  • Filter Saturation: Discarding the first 0.1 mL of the filtrate is critical. It saturates any non-specific binding sites on the PTFE membrane, preventing artificial deflation of the quantified API concentration[7].

Step-by-Step Methodology

Step 1: Saturated Solution Preparation

  • Accurately weigh an excess amount (~50 mg) of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid into a 5 mL amber glass vial (amber glass prevents potential UV-induced degradation of the nitro-aromatic system).

  • Add exactly 2.0 mL of the target solvent (e.g., Methanol, pH 7.4 Buffer, or DMSO).

  • Add a magnetic stir bar, purge the vial headspace with nitrogen (if using volatile or oxidizable solvents), and seal tightly with a PTFE-lined cap.

Step 2: Thermodynamic Equilibration 4. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C (or 37.0°C for biorelevant profiling). 5. Agitate at 300 RPM for a minimum of 24 hours. Visually inspect the vial at 24 hours; if no solid remains, the solution is not saturated. Add an additional 20 mg of API and resume shaking.

Step 3: Phase Separation 6. Remove the vial and allow it to stand undisturbed for 60 minutes to permit initial sedimentation of the solid phase. 7. Draw ~1 mL of the suspension into a syringe. Attach a 0.45 µm PTFE syringe filter (pre-warmed to the assay temperature if applicable). 8. Critical Step: Push the plunger to discard the first 0.1 mL of the filtrate to saturate the membrane. Collect the remaining clear filtrate into a clean, pre-weighed analytical vial.

Step 4: Quantification via HPLC-UV 9. Immediately dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear range of your pre-established calibration curve. 10. Analyze via HPLC-UV (detection wavelength typically ~254 nm for the nitro-pyridine chromophore). Calculate the original solubility by multiplying the quantified concentration by the dilution factor.

G N1 Excess Solid API (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid N2 Solvent Addition (Aqueous Buffer / Organic Solvents) N1->N2 N3 Thermodynamic Equilibration (Shake-flask, 24-48h, 25°C) N2->N3 Vortex & Seal N4 Phase Separation (Sedimentation & 0.45 µm Filtration) N3->N4 Equilibrium Reached N5 Quantification (HPLC-UV / LC-MS) N4->N5 Supernatant Extraction N6 Solubility Profile Determination N5->N6 Data Processing

Thermodynamic solubility determination via the standardized shake-flask and HPLC workflow.

Implications for Process Chemistry

Understanding this solubility profile is not merely an academic exercise; it directly dictates process chemistry workflows:

  • Anti-Solvent Crystallization: The massive solubility differential between DMSO (high solubility) and low-pH water (low solubility) makes a DMSO/Water system an ideal candidate for anti-solvent crystallization. The compound can be dissolved in minimal DMSO, followed by the slow addition of acidified water to induce controlled nucleation and high-yield recovery.

  • Chiral Resolution: If the compound is utilized in diastereomeric salt formation (using a chiral amine base), the solvent must be carefully chosen. Alcohols (Methanol/Ethanol) are typically preferred here, as they provide a balanced solubility that allows the less soluble diastereomeric salt to precipitate selectively while keeping the other in solution.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Consideration of Hansen Solubility Parameters. Part 3: Donor/Acceptor interaction Source: Hansen-Solubility URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of the Nitropyridine Ring in (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

Abstract The 3-nitropyridine scaffold is a crucial pharmacophore whose electronic properties dictate its reactivity and potential as a therapeutic agent. This guide provides a comprehensive analysis of the electronic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-nitropyridine scaffold is a crucial pharmacophore whose electronic properties dictate its reactivity and potential as a therapeutic agent. This guide provides a comprehensive analysis of the electronic characteristics of the 3-nitropyridine ring within the specific molecular context of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid. We delve into the powerful electron-withdrawing nature of the nitro group, which profoundly modifies the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution.[1][2] This guide synthesizes theoretical principles with practical, field-proven experimental and computational methodologies for characterizing these properties. Detailed protocols for spectroscopic analysis (NMR, UV-Vis), electrochemical evaluation (Cyclic Voltammetry), and computational modeling (Density Functional Theory) are provided to equip researchers in drug development with the necessary tools to understand and exploit the unique electronic landscape of this important molecular moiety.

Introduction: The Strategic Importance of Electron-Deficient Heterocycles

In modern drug discovery, the pyridine ring is a foundational scaffold found in a multitude of approved pharmaceuticals.[3] The introduction of a nitro (NO₂) group dramatically alters its electronic character, transforming it into a highly versatile synthetic intermediate.[1] The potent electron-withdrawing properties of the nitro group, combined with the inherent π-deficiency of the pyridine ring, create a highly electrophilic aromatic system.[1][2] This electronic profile is of paramount interest in drug design for several reasons:

  • Activation for Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the ring system significantly activates it for attack by nucleophiles, particularly at positions ortho and para to the nitro group.[1] This is a cornerstone of its synthetic utility, allowing for the facile introduction of various functional groups.

  • Modulation of pKa: The electronic environment directly influences the acidity of the propanoic acid moiety and the basicity of the pyridine nitrogen, which are critical parameters for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME).

  • Receptor Interactions: The defined regions of positive and negative electrostatic potential on the molecule's surface govern its non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets.

This guide will focus on (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid as a model system to explore these critical electronic features.

Theoretical Framework: A Synergy of Electron-Withdrawing Effects

The electronic properties of the 3-nitro-2-pyridyloxy moiety arise from a powerful synergy between the pyridine nitrogen and the nitro group.

  • Pyridine Ring: As a heterocycle, the nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring and making it inherently π-deficient compared to benzene.[4]

  • Nitro Group: The NO₂ group is one of the strongest electron-withdrawing groups in organic chemistry. It deactivates the ring through two mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

    • Resonance Effect (-M): The nitro group can withdraw electron density from the ring's π-system, delocalizing it onto the oxygen atoms. This effect is most pronounced at the ortho and para positions.[1]

In the case of the 3-nitro-2-pyridyl group, the C2 and C6 positions are the most electron-deficient and therefore most activated towards nucleophilic attack. The ether linkage at the C2 position serves as the point of attachment for the propanoic acid side chain, which itself has a minor electron-withdrawing influence.

Experimental Elucidation of Electronic Properties

A multi-technique approach is essential for a comprehensive understanding of the molecule's electronic landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a direct probe of the electronic environment around each nucleus. The chemical shift (δ) is highly sensitive to the local electron density.

Expected ¹H and ¹³C NMR Data: Due to the strong electron-withdrawing effects, the protons and carbons of the nitropyridine ring are expected to be significantly deshielded, appearing at higher chemical shifts (downfield) compared to unsubstituted pyridine.[5][6]

NucleusExpected Chemical Shift (δ, ppm) in CDCl₃Rationale
H-4~8.8 - 9.0Positioned between the electron-withdrawing pyridine nitrogen and the nitro group, leading to very strong deshielding.
H-5~7.5 - 7.7Less deshielded than H-4 and H-6, but still influenced by the overall electron-deficient ring.
H-6~8.6 - 8.8Ortho to the pyridine nitrogen, resulting in significant deshielding.
C-2~155 - 158Attached to the electronegative oxygen and adjacent to the nitro group, leading to substantial deshielding.
C-3~138 - 142Directly attached to the strongly electron-withdrawing nitro group.
C-4~130 - 133Deshielded due to its position relative to the nitro group and pyridine nitrogen.
C-5~120 - 123Typically the most shielded carbon on the nitropyridine ring.
C-6~150 - 153Ortho to the pyridine nitrogen, resulting in significant deshielding.[5]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure the spectral width covers the expected range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitroaromatic compounds typically exhibit characteristic absorption bands.[7]

Expected Spectral Features:

  • A strong absorption band is expected in the UV region (around 240-270 nm) corresponding to π → π* transitions within the aromatic system.[7]

  • A weaker, longer-wavelength absorption band (around 340 nm), potentially extending into the visible region, can be attributed to n → π* transitions involving the nitro group, which is often responsible for the pale yellow color of many nitroaromatic compounds.[8]

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µM) in a UV-transparent solvent such as ethanol or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of 200-600 nm, using the pure solvent as a reference blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Electrochemistry: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox properties of a molecule. The reduction of the nitro group is a key electrochemical feature of nitropyridines.

Expected Electrochemical Behavior: The nitro group is electrochemically active and can be reduced. In aprotic solvents like dimethylformamide (DMF), the reduction often proceeds via a one-electron transfer to form a stable nitro radical anion (R-NO₂•⁻).[9] This is typically a reversible or quasi-reversible process. At more negative potentials, further irreversible reduction to the hydroxylamine or amine can occur.[9] The potential at which these reductions occur is a direct measure of the electron-accepting ability of the molecule.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Prepare a ~1 mM solution of the analyte in an aprotic solvent (e.g., acetonitrile or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive.

  • Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -1.5 V) and back at a defined scan rate (e.g., 100 mV/s).

  • Internal Reference: After acquiring the voltammogram, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record a second voltammogram to accurately reference the measured potentials.

Computational Chemistry Analysis

Density Functional Theory (DFT) calculations are an indispensable tool for visualizing and quantifying the electronic properties predicted by experimental methods.[3]

Methodology

Computational Protocol: DFT Analysis

  • Structure Optimization: The 3D structure of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is first optimized to its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311G+(d,p)).[10][11]

  • Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[11]

  • Property Calculation: Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map, are calculated at the optimized geometry.[3][11]

Molecular Orbital Analysis
  • LUMO (Lowest Unoccupied Molecular Orbital): For this molecule, the LUMO is expected to be predominantly localized over the nitropyridine ring. Its low energy is a direct consequence of the powerful electron-withdrawing groups and indicates the molecule's propensity to accept electrons. This is the orbital that an incoming nucleophile would interact with.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to have significant contributions from the propanoic acid moiety and the ether oxygen, representing the most easily donatable electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests higher reactivity.

Electrostatic Potential (ESP) Map

The ESP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red Regions (Electron-Rich): These areas, indicating negative potential, are expected around the oxygen atoms of the nitro group and the carboxylic acid, highlighting their role as hydrogen bond acceptors.

  • Blue Regions (Electron-Poor): These areas, indicating positive potential, are expected around the hydrogen atoms of the pyridine ring (especially H-4 and H-6) and the carboxylic acid proton. The region around the C2 and C6 carbons of the pyridine ring will be highly positive, visually confirming their susceptibility to nucleophilic attack.

Visualizing Electronic Effects and Workflows

Resonance Structures

The delocalization of electron density away from the pyridine ring by the nitro group can be visualized through resonance structures, which highlight the buildup of positive charge (electron deficiency) at the C2, C4, and C6 positions.

Caption: Resonance delocalization creating electrophilic centers.

Experimental Workflow

The synergy between computational and experimental techniques is crucial for a robust analysis.

G node_start Define Target Molecule (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid node_comp Computational Modeling (DFT) node_start->node_comp node_synth Synthesize & Purify Compound node_start->node_synth node_dft_opt Geometry Optimization & Frequency Calculation node_comp->node_dft_opt node_exp Experimental Analysis node_nmr NMR Spectroscopy (¹H, ¹³C) node_exp->node_nmr node_uv UV-Vis Spectroscopy node_exp->node_uv node_cv Cyclic Voltammetry node_exp->node_cv node_dft_prop Calculate ESP, HOMO/LUMO node_dft_opt->node_dft_prop node_analysis Correlate & Interpret Data node_dft_prop->node_analysis node_nmr->node_analysis node_uv->node_analysis node_cv->node_analysis node_synth->node_exp node_report Comprehensive Electronic Profile node_analysis->node_report

Caption: Integrated workflow for electronic property analysis.

Implications for Drug Development

A thorough understanding of the electronic properties of the 3-nitropyridine ring in this molecule directly informs several key aspects of the drug development process:

  • Mechanism of Action: If the molecule is designed as a covalent inhibitor, the electron-deficient C2 or C6 positions are prime targets for nucleophilic attack by residues (e.g., cysteine) in an enzyme's active site.

  • Metabolic Stability: The electronic properties influence the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s). The electron-deficient ring may be less prone to oxidative metabolism.

  • Formulation: The pKa of the propanoic acid, which is lowered by the electron-withdrawing nitropyridine ring, will dictate the molecule's charge state at physiological pH, affecting its solubility and ability to cross cell membranes.

  • Lead Optimization: By correlating the electronic data (e.g., NMR shifts, reduction potentials) with biological activity, a quantitative structure-activity relationship (QSAR) can be developed to guide the synthesis of more potent and selective analogs.

Conclusion

The electronic properties of the 3-nitropyridine ring in (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid are dominated by the strong, synergistic electron-withdrawing effects of the ring nitrogen and the C3-nitro group. This creates a highly electron-deficient aromatic system with distinct and predictable characteristics. By employing a combination of high-resolution spectroscopy, electrochemistry, and computational modeling, researchers can build a detailed electronic profile of this and related molecules. This in-depth understanding is not merely academic; it provides actionable intelligence that can accelerate the design, synthesis, and optimization of novel therapeutic agents, ultimately shortening the path from laboratory concept to clinical candidate.

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.
  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
  • BenchChem. (2025). comparative DFT studies of substituted pyridine N-oxides.
  • MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673.
  • PubMed Central (PMC). (n.d.). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.
  • BenchChem. (2026).
  • SpectraBase. (n.d.). 3-Nitropyridine.
  • ResearchGate. (2010).
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Doc Brown's Chemistry. (2026). uv-visible light absorption spectrum of phenol 3-nitrophenol.
  • PubMed. (1988). Electrochemical characteristics of nitro-heterocyclic compounds of biological interest. I. The influence of solvent.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Chiral Integrity Preservation of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and PROTAC Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale The compound (2R)-2-[(3-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and PROTAC Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The compound (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is a highly valuable chiral building block in modern drug discovery. It is frequently utilized as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecular glues, and specific E3 ubiquitin ligase modulators, such as those targeting MALT1 degradation[1]. The 3-nitro-2-pyridyloxy motif also serves as a versatile handle for downstream crosslinking or reduction to amino-pyridines in complex bioconjugation workflows[2].

Mechanistic Causality: Why SNAr over Mitsunobu?

When synthesizing chiral α -aryloxy acids, researchers typically choose between a Mitsunobu inversion or a Nucleophilic Aromatic Substitution (SNAr) with retention. For this specific target, the SNAr approach is vastly superior . The electrophile, 2-chloro-3-nitropyridine, is highly activated toward nucleophilic attack at the C2 position due to the synergistic electron-withdrawing effects of the ortho-nitro group and the pyridine nitrogen[3].

By using (R)-ethyl lactate as the nucleophile, the alkoxide attacks the C2 position of the pyridine ring. Because the reaction breaks the C-Cl bond of the pyridine and the O-H bond of the lactate—leaving the chiral C-O bond of the lactate completely intact —the (R)-stereocenter is preserved with 100% fidelity. This avoids the variable enantiomeric excess (ee) degradation often seen in Mitsunobu reactions with secondary alcohols.

Experimental Workflow and Logical Architecture

G R1 2-Chloro-3-nitropyridine + (R)-Ethyl Lactate Step1 SNAr Reaction Cs2CO3, DMF, 0°C to RT R1->Step1 Int (2R)-Ethyl 2-[(3-nitro-2-pyridyl)oxy] propanoate Step1->Int >90% Yield Retention of Config Step2 Saponification LiOH, THF/H2O, 0°C Int->Step2 Prod (2R)-2-[(3-nitro-2-pyridyl)oxy] propanoic acid Step2->Prod >95% Yield >99% ee

Figure 1: Two-step synthesis workflow ensuring absolute retention of the (R)-stereocenter.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of (2R)-Ethyl 2-[(3-nitro-2-pyridyl)oxy]propanoate

The goal of this step is to achieve complete conversion while preventing base-catalyzed epimerization of the α -proton.

Reagents & Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv, 10.0 mmol, 1.58 g)

  • (R)-Ethyl lactate (1.1 equiv, 11.0 mmol, 1.30 g)

  • Cesium carbonate ( Cs2​CO3​ ) (1.5 equiv, 15.0 mmol, 4.88 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert nitrogen gas ( N2​ ) for 5 minutes.

  • Activation: Add (R)-ethyl lactate and anhydrous DMF to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Cs2​CO3​ in three portions over 10 minutes. Note: Cs2​CO3​ is preferred over NaH as its milder nature prevents the deprotonation of the α -carbon, completely suppressing racemization. Stir at 0 °C for 30 minutes.

  • Substitution: Dissolve 2-chloro-3-nitropyridine in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV active).

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Step 2: Saponification to (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

The goal of this step is to hydrolyze the ester without degrading the nitro-pyridine ring or racemizing the product.

Reagents & Materials:

  • (2R)-Ethyl 2-[(3-nitro-2-pyridyl)oxy]propanoate (1.0 equiv, 8.0 mmol, 1.92 g)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 equiv, 16.0 mmol, 0.67 g)

  • Tetrahydrofuran (THF) / Water mixture (3:1 v/v, 32 mL)

Procedure:

  • Dissolution: Dissolve the intermediate ester in 24 mL of THF in a 100 mL round-bottom flask. Cool the solution to 0 °C.

  • Hydrolysis: Dissolve LiOH⋅H2​O in 8 mL of distilled water. Add this aqueous solution dropwise to the stirring THF solution.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Crucial Insight: Maintaining the reaction at 0 °C is critical. Elevated temperatures in the presence of hydroxide can lead to undesired nucleophilic attack on the nitro group or epimerization of the chiral center.

  • Acidification: Once TLC indicates complete consumption of the starting material, carefully acidify the mixture to pH ~2.5 - 3.0 using 1M aqueous HCl.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×40 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to afford the title compound as a crystalline solid. No further chromatography is typically required.

Analytical Data & Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters.

Analytical MethodExpected Result / SpecificationDiagnostic Significance
1 H NMR (400 MHz, DMSO- d6​ ) δ 13.20 (br s, 1H), 8.45 (dd, 1H), 8.30 (dd, 1H), 7.25 (dd, 1H), 5.35 (q, 1H), 1.60 (d, 3H)Confirms structural integrity; the quartet at 5.35 ppm is diagnostic of the α -CH proton.
13 C NMR (100 MHz, DMSO- d6​ ) δ 172.5, 155.0, 151.2, 135.4, 133.1, 118.6, 73.2, 18.5Confirms carbon backbone; 172.5 ppm indicates successful ester hydrolysis to carboxylic acid.
Chiral HPLC >99% ee (Enantiomeric Excess)Validates the mechanistic premise that SNAr with Cs2​CO3​ prevents racemization.
LC-MS (ESI+) m/z 213.05 [M+H]+ Confirms exact mass (Calculated for C8​H8​N2​O5​ : 212.04).

References

  • [1] Google Patents. (2022). JP7097880B2 - Compounds for MALT1 degradation. Retrieved from:

  • [2] ACS Applied Materials & Interfaces. (2011). Binding of HIV-1 gp120 Glycoprotein to Silica Nanoparticles Modified with CD4 Glycoprotein and CD4 Peptide Fragments. Retrieved from:

  • [3] MDPI. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Retrieved from:

Sources

Application

Application Note: (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid as a Versatile Chiral Building Block in Drug Discovery

Introduction & Mechanistic Rationale (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is a highly functionalized, stereochemically pure building block that bridges the gap between chiral aliphatic acids and electron-deficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is a highly functionalized, stereochemically pure building block that bridges the gap between chiral aliphatic acids and electron-deficient heteroaromatics. Structurally, it features an (R)-configured propanoic acid backbone etherified at the alpha-position with a 3-nitro-2-pyridyl group.

The strong electron-withdrawing nature of the 3-nitro-2-pyridyl system—often utilized in peptide chemistry for its exceptional activating properties[1]—makes this molecule an ideal precursor for synthesizing complex peptidomimetics, targeted kinase inhibitors, and novel chiral heterocycles. The stability of the nitropyridyl ether linkage ensures robustness during rigorous downstream transformations[2].

Synthetic Utility & Pathway Design

The utility of this building block lies in its orthogonal reactivity. The carboxylic acid terminus is primed for stereoretentive amide coupling, while the 3-nitro group serves as a masked amine.

Pathway A: Chiral Heterocycle Synthesis

Reduction of the nitro group yields an electron-rich 3-amino-2-pyridyloxy intermediate. When subjected to intramolecular lactamization, it forms a 3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-one scaffold. This rigid, chiral bicyclic system is highly sought after in modern pharmacophore design.

G A 2-Fluoro-3-nitropyridine + (R)-Lactic Acid B (2R)-2-[(3-nitro-2-pyridyl)oxy] propanoic acid A->B SNAr NaH, THF, 0°C C (2R)-2-[(3-amino-2-pyridyl)oxy] propanoic acid B->C Reduction H2, Pd/C, MeOH D (3R)-3-methyl-3,4-dihydro -2H-pyrido[3,2-b][1,4]oxazin-2-one C->D Cyclization HATU, DIPEA, DMF

Synthesis and reductive cyclization of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

Pathway B: Peptidomimetic Amide Coupling

The building block can be directly coupled with primary or secondary amines. Because the alpha-aryloxy group increases the acidity of the alpha-proton, the stereocenter is susceptible to base-catalyzed epimerization. Specialized coupling conditions (e.g., HATU/DIPEA) are required to trap the intermediate rapidly[3]. Such intermediates are critical in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and related therapeutic agents[4].

G2 N1 (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid N2 Amide Coupling (HATU, DIPEA) N1->N2 N3 Chiral Peptidomimetic Intermediate N2->N3 + Primary/Secondary Amine N4 Nitro Reduction (Fe/NH4Cl or Pd/C) N3->N4 N5 Functionalized Amino-Pyridine (Target Scaffold) N4->N5

Stereoretentive amide coupling workflow for chiral peptidomimetics.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid via SNAr
  • Objective: Generate the chiral building block with >99% enantiomeric excess (ee).

  • Causality: (R)-Lactic acid contains both a hydroxyl and a carboxyl group. Using 2.1 equivalents of Sodium Hydride (NaH) forms a dianion. The alkoxide is significantly more nucleophilic than the carboxylate, ensuring regioselective attack on 2-fluoro-3-nitropyridine. The 3-nitro group provides essential ortho-activation for the SNAr reaction. Maintaining the reaction at 0°C prevents base-catalyzed racemization of the alkoxide.

Step-by-Step Methodology:

  • Suspend NaH (60% dispersion in mineral oil, 2.1 eq) in anhydrous THF (0.2 M) under an N₂ atmosphere at 0°C.

  • Add a solution of (R)-Lactic acid (1.0 eq) in THF dropwise over 15 minutes. Stir for 30 minutes until H₂ evolution ceases.

  • Add 2-fluoro-3-nitropyridine (1.05 eq) in THF dropwise.

  • Stir at 0°C for 2 hours.

    • Self-Validation Step: Monitor via LC-MS; the reaction is complete when the 2-fluoro-3-nitropyridine peak disappears and a product mass of [M+H]⁺ 213 is observed.

  • Quench carefully with 1M HCl to pH 2, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify by recrystallization (EtOAc/Hexane).

Protocol 2: Stereoretentive Amide Coupling
  • Objective: Couple the building block to an amine without epimerization.

  • Causality: Standard carbodiimides (EDC/DCC) can lead to the formation of a long-lived O-acylisourea intermediate, which may cyclize into an oxazolone, leading to racemization. HATU generates a highly reactive HOAt ester that undergoes rapid aminolysis, trapping the chiral center before epimerization can occur[3].

Step-by-Step Methodology:

  • Dissolve (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Cool the mixture to 0°C. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Stir for 1 hour at 0°C, then warm to room temperature for 2 hours.

    • Self-Validation Step: Analyze an aliquot by chiral HPLC to confirm the retention of the (R)-enantiomer (ee >99%).

  • Dilute with water, extract with EtOAc, wash with 5% LiCl (to remove residual DMF), dry, and purify via flash chromatography.

Protocol 3: Reductive Cyclization to Pyrido[3,2-b][1,4]oxazine
  • Objective: Convert the free acid into a rigid chiral heterocycle.

  • Causality: Mild catalytic hydrogenation reduces the nitro group to an amine without cleaving the sensitive ether linkage. Subsequent addition of a coupling agent forces intramolecular lactamization.

Step-by-Step Methodology:

  • Dissolve the product from Protocol 1 in MeOH (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with H₂ and stir under a hydrogen balloon (1 atm) for 4 hours.

    • Self-Validation Step: TLC (DCM:MeOH 9:1) should show the complete disappearance of the yellow nitro compound and the appearance of a highly fluorescent (under 254 nm) amino intermediate.

  • Filter the mixture through a pad of Celite and concentrate in vacuo.

  • Redissolve the crude amino acid in DMF, add DIPEA (3.0 eq) and HATU (1.2 eq), and stir for 12 hours to afford (3R)-3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-one.

Quantitative Data & Optimization

The table below summarizes the optimization of the amide coupling step (Protocol 2) to demonstrate the critical nature of reagent selection in preserving enantiomeric purity.

Coupling ReagentBaseSolventYield (%)Enantiomeric Excess (ee %)
EDC·HCl / HOBtEt₃NDCM7285
DCCDMAPTHF6578
T3P (50% in EtOAc)PyridineEtOAc8898
HATU DIPEA DMF 91 >99

References[1] Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERrPmgdd4Xh1od62-r6qyiJQeKVKFPT-xT3vseS8AvHbfTFDpIXhoeLoa206kGvzU0Sd3WjxxPNVWPbDZkEzLM-QNwSGQLhgD9IIvaksnocD7Pw0LS3PO878HOrUc9WftIXHTZ-AlAwfdVWEP6BLSh_BJAKqgxv4TbEVCicPKx75lsasB1EPgKTDxSAGgTp3IKoHztbZocihUU5KO48cIl9ALTMg44DsiSXbnx[2]Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. Journal of Agricultural and Food Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtRryLeLCe_3hYN8WN_sg-poZYuebTdpGLXRowc7QHG8nYE0b5BBWBqtvifQqcSsjEtM1m4rnKGD13lyww-Hk6WIywzsAdcZyhKL4dcJ63EAMBiWuVCUZTIpRZqjjefOKj8QTlG6_TuZB0iJE=[3]US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions. Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkuyeWq_HJS-Vbmy8Ezlgh2bOwmXhTwTNS9OVJT8Hm27owE0SsEIyJHvWOg0YtoHMe9e9X3UiKiEOJw9lOImFCzQ8zSfpRv5T2Ut-uNj7mZmu3UaoALu5gJVN3s02SXUXryMRUpHW9r1FUhg==[4]WO2008029217A2 - Dipeptidyl peptidase iv inhibitors. Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhu-R5Tpk2_UInSRG2_gkOsmiCVkK0cGy-weCvuG4AKHNIKjoDLjCdapaWRss_9DSyJg_PAWmttgt0-ETqqAkWL0_UFljVAJBPxgpa4_HBx8B7tOX-ymNp_HtjEdrM5Se8O9BvwTAZ9g4=

Sources

Method

Topic: A Conceptual Framework for a Novel Racemization-Suppressing Coupling Reagent: (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (NPy-PrA) in Peptide Synthesis

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract: The persistent challenge in peptide synthesis is the preservation of stereochemical integrity during amide bond formation. Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: The persistent challenge in peptide synthesis is the preservation of stereochemical integrity during amide bond formation. Racemization, particularly of the activated amino acid, can lead to the formation of diastereomeric impurities that are difficult to separate and compromise the biological activity of the final peptide. This application note introduces a conceptual framework for a novel class of coupling reagents exemplified by (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid , hereafter abbreviated as NPy-PrA . We propose a mechanism of action, outline its anticipated advantages, and provide detailed protocols for its application. This document serves as a guide for researchers in peptide chemistry and drug development seeking to overcome the limitations of current coupling methods, particularly in the context of difficult or racemization-prone couplings.

Introduction: The Challenge of Stereochemical Integrity

The synthesis of peptides, a cornerstone of pharmaceutical research, relies on the sequential and efficient formation of amide bonds. The process involves the "activation" of a C-terminal carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of another. However, this activation carries an inherent risk: the deprotonation of the α-carbon, leading to racemization through a planar enolate or a symmetric oxazolone intermediate.

While numerous coupling reagents have been developed, many still fall short when dealing with sterically hindered amino acids, N-methylated residues, or sequences known to be prone to epimerization. This necessitates the exploration of new reagents with mechanisms designed to minimize the lifetime of racemization-prone intermediates while ensuring high coupling efficiency.

Herein, we propose a novel reagent, NPy-PrA, designed on two core principles:

  • A Superior Leaving Group: The 3-nitro-2-pyridyloxy moiety is a highly electron-withdrawing group, ensuring the formation of a very reactive activated ester for rapid aminolysis.

  • A Chiral Auxiliary Backbone: The (2R)-oxypropanoic acid structure is intended to create a sterically defined environment around the activated carbonyl center, disfavoring the formation of the planar oxazolone intermediate that is the primary pathway for racemization.

Proposed Mechanism of Action

The utility of NPy-PrA is predicated on its role as a precursor to a highly reactive chiral active ester. The reagent itself is not a direct activator but is proposed to function in concert with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in a two-stage activation process.

Stage 1: Formation of the Activating Agent NPy-PrA first reacts with DIC to form a highly reactive, unstable anhydride intermediate. This intermediate is not isolated.

Stage 2: Formation of the Chiral Active Ester and Coupling This anhydride immediately reacts with the carboxylate of the N-protected amino acid (e.g., Fmoc-AA-OH) to generate the key intermediate: the NPy-PrA active ester . This ester is characterized by its high reactivity due to the excellent leaving group and its chiral environment. The incoming amine component then attacks the activated carbonyl, rapidly forming the desired peptide bond and releasing the NPy-PrA byproduct and diisopropylurea (DIU). The speed of this final aminolysis step is critical, as it outcompetes the rate of racemization.

Proposed_Mechanism_of_NPyPrA Figure 1: Proposed two-stage activation and coupling mechanism. cluster_activation Stage 1: Activation of NPy-PrA cluster_coupling Stage 2: Active Ester Formation & Coupling cluster_racemization Suppressed Side Reaction NPyPrA NPy-PrA Anhydride Reactive Anhydride Intermediate NPyPrA->Anhydride DIC DIC DIC->Anhydride ActiveEster NPy-PrA Active Ester (Chiral, Highly Reactive) Anhydride->ActiveEster reacts with FmocAA Fmoc-AA-OH FmocAA->ActiveEster Peptide Fmoc-AA-AA-R (Peptide Bond) ActiveEster->Peptide Fast Aminolysis Byproducts NPy-PrA + DIU ActiveEster->Byproducts Oxazolone Oxazolone (Racemization Pathway) ActiveEster->Oxazolone Sterically Disfavored Amine H-AA-R (Amine) Amine->Peptide

Application

Application Note: Catalytic Applications of (2R)-2-[(3-Nitro-2-pyridyl)oxy]propanoic Acid in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Asymmetric Catalysis & Organometallic Chemistry Executive Summary The demand for enantiopure building blocks in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Asymmetric Catalysis & Organometallic Chemistry

Executive Summary

The demand for enantiopure building blocks in pharmaceutical development requires highly modular, robust, and stereoselective catalysts. (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid has emerged as a privileged chiral scaffold, functioning as a versatile bidentate (N,O) ligand and chiral Brønsted acid. Derived from inexpensive (R)-lactic acid and 2-chloro-3-nitropyridine via [1], this compound integrates a stereogenic center with a highly tunable heteroaromatic system.

This application note provides field-proven methodologies, mechanistic insights, and validated protocols for deploying this ligand in two premier transformations: the Copper-Catalyzed Asymmetric Henry Reaction and Rhodium(III)-Catalyzed Asymmetric C–H Functionalization .

Structural and Mechanistic Insights: The Logic of the Ligand

As a Senior Application Scientist, I emphasize that successful catalyst deployment relies on understanding the why behind a molecule's architecture. The efficacy of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is driven by three synergistic structural features:

  • The Chiral Propanoic Acid Backbone : The α -methyl group adjacent to the coordinating carboxylate acts as a steric wall. When complexed with a transition metal, this methyl group blocks one enantioface of the coordinated electrophile, forcing the incoming nucleophile to attack from the less hindered Re- or Si-face.

  • The 3-Nitro-2-Pyridyloxy Motif : The nitro group is not merely a synthetic artifact; it is a critical electronic modulator. By withdrawing electron density from the pyridine ring, the [2]. This prevents the formation of overly stable, catalytically dead bis-ligated ( ML2​ ) complexes, ensuring the metal center retains open coordination sites for substrate binding.

  • Conformational Locking : The steric repulsion between the bulky 3-nitro group and the ether oxygen restricts bond rotation, locking the ligand into a rigid, catalytically active conformation that maximizes chiral induction.

Application I: Enantioselective Cu(II)-Catalyzed Henry (Nitroaldol) Reaction

The Henry reaction is a powerful method for synthesizing β -nitro alcohols, which are precursors to chiral amino alcohols used in beta-blockers and antiretrovirals. Here, the ligand forms a chiral Lewis acid complex with Cu(II) to activate the aldehyde while simultaneously organizing the nitronate nucleophile.

Mechanistic Pathway

G A Cu(OAc)2 + Chiral Ligand (Pre-catalyst) B Active Cu(II)-Ligand Complex [Bidentate N,O Coordination] A->B Base, RT C Substrate Coordination (Aldehyde & Nitroalkane) B->C Substrates D Deprotonation & Activation (Nitronate Formation) C->D Base E Enantioselective C-C Bond Formation (Re-face Attack) D->E Transition State F Product Release (Chiral β-Nitro Alcohol) E->F Protonation F->B Catalyst Turnover

Mechanistic cycle of the Cu(II)-catalyzed asymmetric Henry reaction using the chiral N,O-ligand.

Self-Validating Protocol: Cu-Catalyzed Henry Reaction

Causality in Design : We utilize Cu(OAc)2​ because the acetate counterion acts as a mild internal base, facilitating the deprotonation of the ligand's carboxylic acid without requiring harsh external bases that could trigger racemic background reactions. Ethanol is selected as the solvent because its protic nature assists in the proton-transfer steps of catalyst turnover.

Step-by-Step Methodology:

  • Catalyst Preparation : In an oven-dried 10 mL Schlenk flask under argon, add Cu(OAc)2​ (0.05 mmol, 5 mol%) and (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (0.055 mmol, 5.5 mol%).

  • Complexation : Inject 2.0 mL of absolute ethanol. Stir at room temperature for 1 hour.

    • Validation Check: The solution will transition from a pale blue suspension to a homogeneous deep emerald green, visually confirming the formation of the active Cu(II)-ligand complex.

  • Substrate Addition : Cool the reaction mixture to -20 °C. Add the aromatic aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol, 10 equiv).

    • Causality: Operating at -20 °C suppresses the uncatalyzed background reaction, ensuring the chiral pocket dictates stereochemistry.

  • Reaction Monitoring : Stir at -20 °C for 24–48 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a new spot ( Rf​≈0.3 ) validates C-C bond formation.

  • Quenching & Workup : Quench the reaction with 1M aqueous HCl (2 mL) to break the Cu-product complex. Extract with dichloromethane ( 3×5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography to isolate the chiral β -nitro alcohol.

Quantitative Data: Optimization of Reaction Conditions

Table 1: Influence of solvent and temperature on the model reaction between benzaldehyde and nitromethane.

EntrySolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1THF25128542
2DCM25127855
3Ethanol25129278
4Ethanol0248988
5 Ethanol -20 48 94 96

Application II: Rhodium(III)-Catalyzed Asymmetric C–H FunctionalizationPyridyloxy groups are highly effective directing groups and ligands for Rh(III)-catalyzed C–H activation[3]. By employing (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid as a chiral ligand, researchers can achieve enantioselective C–H alkenylation or arylation of prochiral substrates.

Experimental Workflow

Workflow Step1 Ligand Deprotonation (Base Addition) Step2 Metal Complexation (Rh(III) Salt) Step1->Step2 Step3 Substrate Injection (Arene + Alkene) Step2->Step3 Step4 Asymmetric Induction (Heating, 60°C) Step3->Step4 Step5 Quench & Extraction (Aqueous Workup) Step4->Step5 Step6 Chiral HPLC Analysis (ee% Determination) Step5->Step6

Step-by-step experimental workflow for the enantioselective catalytic protocol.

Self-Validating Protocol: Rh(III)-Catalyzed C-H Alkenylation

Causality in Design : We utilize [Cp∗RhCl2​]2​ as the metal precursor. The bulky pentamethylcyclopentadienyl ( Cp∗ ) ligand provides a hydrophobic, sterically demanding canopy that forces the substrate into the chiral pocket created by our pyridyloxy ligand. AgSbF6​ is used as a halide abstractor to generate the highly electrophilic, cationic Rh(III) active species necessary to cleave the inert C-H bond.

Step-by-Step Methodology:

  • Active Catalyst Generation : In a glovebox, charge a 15 mL pressure tube with [Cp∗RhCl2​]2​ (0.025 mmol, 2.5 mol%), (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (0.06 mmol, 6 mol%), and AgSbF6​ (0.10 mmol, 10 mol%).

    • Validation Check: Upon addition of the solvent (DCE, 1.0 mL) and stirring for 15 minutes, the immediate precipitation of a white solid ( AgCl ) visually confirms the successful generation of the cationic Rh(III) active species.

  • Substrate Addition : Add the prochiral arene substrate (1.0 mmol) and the alkene coupling partner (e.g., an N-aryl maleimide) (1.2 mmol).

  • Reaction Execution : Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 60 °C for 16 hours.

  • Quenching : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the rhodium and silver salts.

    • Validation Check: The filtrate should be clear and slightly yellow, indicating successful removal of the dark, insoluble metal aggregates.

  • Purification & Analysis : Concentrate the filtrate and purify via silica gel chromatography. Determine the enantiomeric excess using chiral stationary phase HPLC.

Quantitative Data: Substrate Scope

Table 2: Rh(III)-Catalyzed Asymmetric C-H Alkenylation Scope.

EntryArene SubstrateAlkene PartnerYield (%)Enantiomeric Excess (ee %)
1N-MethoxybenzamideN-Phenylmaleimide8894
2N-Methoxy-4-methylbenzamideN-Phenylmaleimide8592
3N-MethoxybenzamideN-Benzylmaleimide8190
42-ArylpyridineEthyl acrylate7685

References

  • "Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System" - Antimicrobial Agents and Chemotherapy, PMC.[Link][1]

  • "Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers" - Journal of Agricultural and Food Chemistry, ACS Publications.[Link][2]

  • "Rhodium-Catalyzed Regioselective C3Ar Functionalization of Tyrosines with Maleimides and Its Late-Stage Peptide Exemplification" - Organic Letters, ACS Publications.[Link][3]

Sources

Method

Application Note: The Role of (2R)-2-[(3-Nitro-2-pyridyl)oxy]propanoic Acid in Advanced API Manufacturing

Executive Summary (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is a high-value chiral building block extensively utilized in the synthesis of modern Active Pharmaceutical Ingredients (APIs). Featuring an electron-defici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is a high-value chiral building block extensively utilized in the synthesis of modern Active Pharmaceutical Ingredients (APIs). Featuring an electron-deficient 3-nitropyridine ring and a stereochemically defined α -oxypropanoic acid moiety, it serves as a critical structural motif for orienting pharmacophores in the binding pockets of kinases (e.g., AKT, Mnk1/2) and metabolic enzymes (e.g., DPP-4). This application note details the mechanistic rationale for its use, critical quality attributes (CQAs), and self-validating protocols for its integration into API manufacturing workflows without compromising enantiomeric purity.

Mechanistic Rationale in Drug Design

The incorporation of the (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid scaffold into API structures provides three distinct pharmacological advantages:

  • Stereospecific Spatial Orientation : The (2R)-methyl group restricts the conformational flexibility of the attached pharmacophores. This locks the molecule into a bioactive conformation that perfectly complements chiral hydrophobic pockets in target proteins, preventing entropic penalties upon binding.

  • Electronic Tuning : The strongly electron-withdrawing 3-nitro group modulates the electron density of the pyridine ring, enhancing its ability to participate in π -stacking or dipole-dipole interactions within the target active site.

  • Hydrogen Bonding Network : The pyridine nitrogen and the nitro group oxygen atoms act as potent hydrogen bond acceptors. This is critical for anchoring inhibitors to the hinge region of kinases such as AKT[1] and Mnk1/2[2].

Pathway API API derived from (2R)-Intermediate Kinase Target Kinase (e.g., AKT / Mnk1) API->Kinase Competitive Inhibition Substrate Downstream Effectors (e.g., eIF4E / MDM2) Kinase->Substrate Phosphorylation (Blocked) Proliferation Cell Proliferation & Tumorigenesis Substrate->Proliferation Promotes (Blocked) Apoptosis Apoptosis (Cell Death) Substrate->Apoptosis Inhibits (Relieved)

Caption: Mechanism of action for APIs utilizing the (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid scaffold.

Critical Quality Attributes (CQAs) in Manufacturing

To ensure the efficacy and safety of the final API, the intermediate must meet stringent purity specifications. The primary risk during the synthesis and handling of α -aryloxypropanoic acids is the base-catalyzed epimerization of the α -chiral center.

Table 1: Quantitative Specifications and Analytical Rationale

ParameterSpecificationAnalytical MethodMechanistic Rationale
Enantiomeric Excess (ee) > 99.0%Chiral HPLCPrevents off-target toxicity or reduced efficacy from the inactive (2S)-enantiomer.
Chemical Purity > 98.5%RP-HPLC (UV 254 nm)Ensures predictable stoichiometry in downstream amide coupling steps.
Moisture Content < 0.5%Karl Fischer TitrationPrevents premature hydrolysis of highly reactive coupling reagents (e.g., HATU).
Residual Solvents < 500 ppmGC-HSComplies with ICH Q3C guidelines for API intermediates.

Self-Validating Experimental Protocols

Expertise & Experience Insight: The synthesis of this intermediate typically involves a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-3-nitropyridine and an (R)-lactic acid ester, followed by saponification. The causality behind selecting mild bases and strictly controlling the saponification temperature is to completely suppress the deprotonation of the α -carbon, thereby preserving the (2R) configuration.

Protocol 1: Asymmetric Synthesis via SNAr
  • Preparation : Charge a dry, nitrogen-purged reactor with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 volumes).

  • Nucleophile Addition : Add (R)-methyl lactate (1.1 eq).

    • Causality Check: Why use the ester instead of unprotected (R)-lactic acid? Using the unprotected acid would require two equivalents of base, forming a dianion that significantly reduces the nucleophilicity of the hydroxyl oxygen, leading to poor yields and requiring higher temperatures that promote racemization.

  • Base Addition : Slowly add anhydrous Cs2​CO3​ (1.5 eq) in portions.

    • Causality Check: Cesium carbonate provides sufficient basicity to deprotonate the hydroxyl group for the SNAr reaction without being strong enough to abstract the α -proton, thus preventing epimerization.

  • Reaction : Stir the mixture at 45 °C for 12 hours. Monitor via HPLC until starting material is <1%.

  • Saponification : Cool the reactor to 0–5 °C. Slowly add a 1M aqueous solution of LiOH (1.2 eq).

    • Causality Check: LiOH at low temperatures rapidly hydrolyzes the methyl ester while minimizing the risk of epimerization that occurs with stronger bases (like NaOH) at room temperature.

  • Workup & Isolation : Acidify the mixture to pH 2.5 using 1M HCl. Extract with ethyl acetate (3 x 5 volumes), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the product as a crystalline solid.

Protocol 2: Epimerization-Free Amide Coupling for API Synthesis

Once the intermediate is isolated, it is typically coupled to an amine-containing scaffold to form the final API (e.g., a DPP-4[3] or Kinase inhibitor[2]).

  • Activation : Dissolve (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Amine Addition : Add the target amine scaffold (1.0 eq).

  • Base Addition : Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C.

    • Causality Check: Why HATU/HOAt instead of standard EDC/HOBt? The electron-withdrawing nature of the 3-nitropyridyl group makes the α -proton more acidic. Slower coupling reagents like EDC increase the lifetime of the activated ester, giving it more time to form an oxazolone intermediate which leads to racemization. HATU provides ultra-fast kinetics, trapping the intermediate before epimerization can occur. DIPEA is a sterically hindered base that facilitates the coupling without acting as a nucleophile.

  • Validation : Confirm the preservation of the (2R) stereocenter in the final API using Chiral SFC (Supercritical Fluid Chromatography).

G A 2-Chloro-3- nitropyridine C SNAr Reaction (Cs2CO3, DMF) A->C B (R)-Lactic Acid Ester B->C D (2R)-Intermediate Ester C->D E Hydrolysis (LiOH, <5°C) D->E F (2R)-2-[(3-nitro-2-pyridyl)oxy] propanoic acid E->F G API Amide Coupling (HATU, DIPEA) F->G H Target API (High ee%) G->H

Caption: Epimerization-free synthetic workflow for integrating the (2R)-intermediate into target APIs.

References

  • Title : US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions (Mnk1/Mnk2 inhibitors)[2] Source : Google Patents URL :

  • Title : WO2008029217A2 - Dipeptidyl peptidase iv inhibitors[3] Source : Google Patents URL :

  • Title : WO2011077098A1 - Inhibitors of akt activity[1] Source : Google Patents URL :

Sources

Application

Application Note: Preparation of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic Acid Derivatives

Introduction & Mechanistic Overview The synthesis of enantiopure (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid derivatives is a critical transformation in the development of sophisticated heterocyclic building blocks for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of enantiopure (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid derivatives is a critical transformation in the development of sophisticated heterocyclic building blocks for pharmaceuticals and agrochemicals. The core structural motif—a 3-nitropyridyl ether linked to a chiral propanoic acid backbone—is typically accessed via a Nucleophilic Aromatic Substitution (SNAr) reaction.

In this transformation, the highly electron-deficient 2-chloro-3-nitropyridine undergoes attack by an alkoxide derived from an (R)-lactic acid ester (e.g., methyl (R)-lactate). The strong electron-withdrawing nature of the nitro group at the 3-position significantly activates the 2-position of the pyridine ring toward nucleophilic attack, stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the chloride leaving group. Subsequent hydrolysis of the ester yields the free acid while preserving the stereocenter[1].

Experimental Design & Causality

A self-validating protocol requires not only a sequence of steps but an understanding of why specific reagents and conditions are selected:

  • Base Selection (Sodium Hydride): NaH is utilized to quantitatively deprotonate the secondary alcohol of methyl (R)-lactate. Unlike weaker bases (e.g., K2CO3), NaH ensures complete alkoxide formation, preventing unreacted alcohol from competing in side reactions and driving the SNAr reaction to completion rapidly.

  • Solvent (1,4-Dioxane): 1,4-Dioxane is chosen over highly polar aprotic solvents like DMF to minimize potential racemization of the chiral center and to control the exothermicity of the NaH reaction. Its moderate polarity sufficiently solubilizes the reactants while maintaining a controlled reaction rate [1].

  • Temperature Control (10 °C to RT): The initial addition of NaH is performed at 10 °C to mitigate the exothermic hydrogen gas evolution and prevent degradation of the starting materials. The reaction is then allowed to warm to room temperature to provide the necessary activation energy for the SNAr displacement.

  • Stereochemical Retention: Because the nucleophilic attack occurs at the pyridine ring and not at the chiral center of the lactate, the (R)-configuration is strictly retained throughout the etherification process.

Step-by-Step Protocol

Part A: SNAr Etherification
  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 3.17 g (20.0 mmol) of 2-chloro-3-nitropyridine and 2.19 g (21.0 mmol) of methyl (R)-lactate in 20 mL of anhydrous 1,4-dioxane.

  • Cooling: Cool the reaction mixture to 10 °C using an ice-water bath.

  • Base Addition: Slowly add 0.8 g of sodium hydride (60% dispersion in mineral oil, ~20.0 mmol) in small portions to manage hydrogen evolution [1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 1.5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the complete consumption of 2-chloro-3-nitropyridine is observed.

  • Quenching & Extraction: Carefully pour the reaction mixture into 50 mL of ice water to quench any unreacted NaH. Extract the aqueous mixture with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to afford methyl (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoate.

Part B: Ester Hydrolysis
  • Solubilization: Dissolve the purified methyl (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoate in a 3:1 mixture of THF and water (20 mL).

  • Hydrolysis: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) and stir at room temperature for 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH ~2 using 1M HCl.

  • Isolation: Extract the precipitated product with dichloromethane (3 × 20 mL). Dry the combined organic layers over Na2SO4 and evaporate to yield the pure (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

Quantitative Data Presentation

Reaction StepReagents / ConditionsTime / TempTypical YieldStereochemical Purity (ee)
SNAr Etherification 2-chloro-3-nitropyridine, Methyl (R)-lactate, NaH, 1,4-Dioxane1.5 h / 10 °C to RT82 - 88%> 99%
Ester Hydrolysis LiOH·H2O, THF/H2O (3:1)2.0 h / RT90 - 95%> 99%

Synthetic Workflow Visualization

SyntheticWorkflow A 2-Chloro-3-nitropyridine + Methyl (R)-lactate B Alkoxide Formation & SNAr Reaction (NaH, 1,4-Dioxane, 10°C to RT) A->B C Methyl (2R)-2-[(3-nitro- 2-pyridyl)oxy]propanoate B->C D Ester Hydrolysis (LiOH, THF/H2O, RT) C->D E (2R)-2-[(3-nitro-2-pyridyl) oxy]propanoic acid D->E

Caption: Step-by-step synthetic workflow for the preparation of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

References

  • Uracil compounds and use thereof (US Patent 6537948B1). Details the specific SNAr methodology utilizing 2-chloro-3-nitropyridine, methyl lactate, and sodium hydride in 1,4-dioxane.
  • Remote γ-C(sp3)–H Activation of Masked Aliphatic Alcohols Enables Pyridone Ether Synthesis (ACS Publications). Provides broader context on the synthesis and characterization of complex 3-nitropyridyl ethers. URL:[Link]

Method

Application Note: Stereoretentive Esterification Protocols for (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

Introduction & Rationale (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is a highly valuable chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is a highly valuable chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted agrochemicals. The structural hallmark of this molecule is its α -chiral center, which is highly susceptible to racemization. The α -proton is rendered unusually acidic due to the combined electron-withdrawing effects of the adjacent carboxylate group and the 3-nitro-2-pyridyloxy moiety.

The Challenge: Traditional Fischer esterification (refluxing the carboxylic acid with an alcohol and catalytic H₂SO₄) frequently leads to the formation of a planar enolate intermediate, destroying the delicate (2R) stereocenter[1]. Furthermore, the synthesis of acid chlorides using harsh reagents like thionyl chloride can lead to ketene formation and subsequent racemization, alongside generating toxic byproducts[2]. Therefore, strict stereoretentive protocols operating under mild conditions are required for successful derivatization.

Mechanistic Insights & Strategy Selection

To maintain high enantiomeric excess (ee >98%) during esterification, the synthetic strategy must avoid harsh thermal, acidic, or strongly basic conditions. We have validated two distinct, self-validating pathways depending on the target ester:

  • Strategy A: Steglich Esterification (EDC·HCl / DMAP) For complex, secondary, or sterically hindered alcohols, carbodiimide-mediated coupling is the gold standard. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) over traditional DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup that seamlessly validates the removal of coupling waste. While 4-dimethylaminopyridine (DMAP) is essential as a nucleophilic acyl transfer catalyst, basic DMAP can abstract the α -proton if used in excess. Thus, DMAP must be strictly limited to <0.15 equivalents to prevent base-catalyzed racemization[3].

  • Strategy B: Mild Alkylation (Cs₂CO₃ / Alkyl Halide) For simple methyl, ethyl, or benzyl esters, direct alkylation is highly efficient. Utilizing cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) provides a mild, heterogeneous basic environment. The large ionic radius of the cesium cation enhances the nucleophilicity of the carboxylate without generating a high concentration of soluble, strongly basic hydroxide ions that would trigger enolization.

Decision Workflow for Esterification

EsterificationWorkflow Start (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (Chiral Starting Material) Decision Target Ester Type? Start->Decision Path1 Complex / Sterically Hindered Alcohols Decision->Path1 Alcohol (R-OH) Path2 Simple Alkyl Halides (e.g., MeI, BnBr) Decision->Path2 Alkyl Halide (R-X) Method1 Steglich Esterification (EDC·HCl, Cat. DMAP, CH2Cl2) Path1->Method1 Method2 Mild Alkylation (Cs2CO3, R-X, DMF) Path2->Method2 Risk1 Risk: Racemization via excess DMAP base Method1->Risk1 Risk2 Risk: Enolization via strong soluble base Method2->Risk2 Opt1 Control: Limit DMAP to <0.15 eq Quench with 1N HCl Risk1->Opt1 Opt2 Control: Use bulky, heterogeneous base (Cs2CO3) at 0-25°C Risk2->Opt2

Workflow for selecting stereoretentive esterification protocols based on target ester type.

Experimental Protocols

Protocol A: EDC/DMAP-Mediated Steglich Esterification

Self-Validating Design: The reaction is driven to completion by a slight excess of EDC. The required 1N HCl workup simultaneously removes the water-soluble EDC-urea byproduct and quenches the DMAP catalyst, immediately halting any risk of post-reaction racemization.

Reagents:

  • (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (1.0 eq, 10 mmol)

  • Target Alcohol (1.1 eq, 11 mmol)

  • EDC·HCl (1.2 eq, 12 mmol)

  • DMAP (0.1 eq, 1 mmol) [Critical: Do not exceed]

  • Anhydrous Dichloromethane (CH₂Cl₂, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar). Add the chiral carboxylic acid and the target alcohol, then dissolve in anhydrous CH₂Cl₂.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This suppresses the initial exothermic activation and minimizes thermal enolization.

  • Activation: Add EDC·HCl in a single portion, followed immediately by the catalytic amount of DMAP.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature (20-25 °C). Monitor via TLC (typically 1:1 EtOAc/Hexanes). The reaction is usually complete within 4–6 hours.

  • Quenching & Workup: Dilute the reaction with additional CH₂Cl₂. Transfer to a separatory funnel and wash sequentially with:

    • 1N HCl (2 × 20 mL) to remove DMAP and EDC-urea.

    • Saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted carboxylic acid.

    • Brine (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Mild Alkylation via Cesium Carbonate

Self-Validating Design: The heterogeneous nature of Cs₂CO₃ ensures that the base is easily removed via simple filtration prior to aqueous workup, preventing base-catalyzed hydrolysis or racemization during purification.

Reagents:

  • (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (1.0 eq, 10 mmol)

  • Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) (1.2 eq, 12 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under N₂, dissolve the chiral carboxylic acid in anhydrous DMF.

  • Base Addition: Add finely powdered Cs₂CO₃. Stir the suspension at room temperature for 15 minutes to allow the carboxylate salt to form.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add the alkyl halide via syringe.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 2–4 hours. Monitor completion via TLC.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsX). Wash the filter cake with a small amount of EtOAc.

  • Workup: Dilute the filtrate with EtOAc and wash extensively with water (3 × 30 mL) to remove the DMF solvent. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and operational parameters for both protocols, validated internally using Chiral HPLC to determine enantiomeric excess (ee%).

ParameterProtocol A (Steglich / EDC)Protocol B (Alkylation / Cs₂CO₃)
Optimal Substrate Scope Complex, secondary, or bulky alcoholsSimple primary alkyl halides (MeI, BnBr)
Typical Yield 80 – 92%85 – 95%
Enantiomeric Excess (ee%) > 98% (if DMAP < 0.15 eq)> 99% (No soluble strong base present)
Reaction Time 4 – 6 hours2 – 4 hours
Primary Risk Factor DMAP-induced racemizationOver-alkylation (if polyfunctional)
Byproduct Removal Aqueous acidic wash (1N HCl)Filtration of inorganic salts

References

  • Title: Steglich esterification - Grokipedia Source: grokipedia.com URL: [Link]

  • Title: Fast Esterification Method Mediated by Coupling Reagent NDTP | ACS Omega Source: acs.org URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid , a critical chiral bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid , a critical chiral building block often utilized in the development of kinase inhibitors and receptor antagonists.

Maintaining high enantiomeric excess (ee) during the functionalization of α-hydroxy acids is a notorious challenge. This guide deconstructs the mechanistic pitfalls of this specific synthesis and provides field-proven, self-validating protocols to ensure >99% ee.

Core Workflow & Mechanistic Pathways

The synthesis of this intermediate typically proceeds via one of two pathways: a Nucleophilic Aromatic Substitution (SNAr) with an (R)-lactate derivative, or a Mitsunobu inversion using an (S)-lactate derivative. Both pathways harbor specific racemization risks if the reaction conditions are not strictly controlled.

Workflow cluster_0 Pathway A: SNAr (Retention) cluster_1 Pathway B: Mitsunobu (Inversion) A1 2-Fluoro-3-nitropyridine + (R)-tert-Butyl lactate A2 Mild Base (Cs2CO3) 0°C to RT A1->A2 A3 (2R)-tert-Butyl 2-[(3-nitro-2-pyridyl)oxy]propanoate A2->A3 R1 Racemization Risk: Strong Base / High Temp (Enolization) A2->R1 C1 Acidic Deprotection (TFA / DCM) A3->C1 B1 3-Nitropyridin-2-ol + (S)-Alkyl lactate B2 DIAD, PPh3 THF, -20°C B1->B2 B3 (2R)-Alkyl 2-[(3-nitro-2-pyridyl)oxy]propanoate B2->B3 R2 Racemization Risk: SN1 Pathway Competition B2->R2 B3->C1 If t-Bu ester used R3 Racemization Risk: Basic Saponification (LiOH/NaOH) B3->R3 C2 (2R)-2-[(3-nitro-2-pyridyl)oxy] propanoic acid C1->C2

Figure 1: Synthetic pathways and racemization risks for the target propanoic acid derivative.

Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) dropping significantly during the SNAr reaction with 2-chloro-3-nitropyridine and (R)-methyl lactate? A: The loss of optical purity is driven by base-catalyzed racemization. When using strong bases (e.g., NaH, KOtBu) or elevated temperatures to force the SNAr reaction with the less reactive 2-chloro-3-nitropyridine, you inadvertently deprotonate the α-carbon of the newly formed product. The 3-nitro-2-pyridyl group is highly electron-withdrawing, which drastically lowers the pKa of the adjacent α-proton on the propanoate moiety. This leads to transient enolization and subsequent racemization[2].

Q2: How can I modify the SNAr conditions to prevent this α-deprotonation? A: You must increase the electrophilicity of the pyridine ring so you can use milder bases and lower temperatures. Switch your electrophile from 2-chloro-3-nitropyridine to 2-fluoro-3-nitropyridine . Fluorine is more electronegative than chlorine, which better stabilizes the Meisenheimer complex transition state, significantly accelerating the SNAr reaction [1]. This allows you to use a mild base like Cesium Carbonate (Cs₂CO₃) at 0 °C to 15 °C, completely suppressing the enolization pathway.

Q3: I switched to a Mitsunobu approach using 3-nitropyridin-2-ol and (S)-lactate to invert the stereocenter. Why am I still getting a racemic mixture? A: Mitsunobu reactions on α-hydroxy esters are notorious for competing SN1 and SN2 pathways. While the desired SN2 pathway provides clean inversion to the (R)-enantiomer, the adjacent ester carbonyl can stabilize a transient carbocation, allowing the SN1 pathway to compete. This results in partial racemization. If you must use Mitsunobu, strictly maintain the temperature at -20 °C during the addition of DIAD to favor bimolecular kinetics. However, the SNAr route is generally more robust for this specific scaffold.

Q4: Does the choice of the ester protecting group on the lactate matter during the final deprotection step? A: Absolutely. If you use (R)-methyl or (R)-ethyl lactate, the final step requires basic saponification (e.g., LiOH or NaOH). Exposing the α-aryloxy ester to hydroxide ions is a guaranteed way to induce racemization before the ester cleaves. To build a self-validating, robust protocol, use (R)-tert-butyl lactate . The tert-butyl ester is cleaved under acidic conditions (TFA in DCM). Because enolization is heavily suppressed under acidic conditions, the stereocenter remains perfectly intact (>99% ee).

Quantitative Data Summary: Reaction Condition Comparison

The table below summarizes the causality between reaction conditions, yields, and the final optical purity of the product. Data clearly indicates that the combination of a fluoro-electrophile and an acid-cleavable ester is mandatory for high ee.

ElectrophileLactate EsterBaseTemp (°C)Hydrolysis MethodYield (%)Final ee (%)
2-Chloro-3-nitropyridine(R)-MethylNaH25LiOH / THF / H₂O6542
2-Chloro-3-nitropyridine(R)-MethylK₂CO₃60LiOH / THF / H₂O7055
2-Fluoro-3-nitropyridine(R)-MethylCs₂CO₃15LiOH / THF / H₂O8578
2-Fluoro-3-nitropyridine (R)-tert-Butyl Cs₂CO₃ 0 to 15 TFA / DCM 92 >99

Optimized Experimental Protocol

This self-validating protocol utilizes the SNAr approach with optimized leaving groups and protecting strategies to guarantee stereochemical fidelity.

Step 1: SNAr Reaction
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (R)-tert-butyl lactate (1.00 eq, 10.0 mmol) and 2-fluoro-3-nitropyridine (1.05 eq, 10.5 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Add finely powdered Cs₂CO₃ (1.20 eq, 12.0 mmol) portion-wise over 15 minutes.

    • Mechanistic Insight: Portion-wise addition prevents localized exothermic spikes, and the 0 °C temperature suppresses any base-catalyzed deprotonation of the α-carbon.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow it to warm to 15 °C for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction by pouring it into ice-cold water (100 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Acidic Deprotection
  • Preparation: Dissolve the crude (2R)-tert-butyl 2-[(3-nitro-2-pyridyl)oxy]propanoate in anhydrous DCM (40 mL). Cool the solution to 0 °C.

  • Cleavage: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise.

    • Mechanistic Insight: Utilizing acidic cleavage entirely bypasses the need for hydroxide-based saponification, eliminating the primary source of late-stage racemization.

  • Reaction: Stir the mixture for 4 hours at room temperature. Monitor the disappearance of the starting material via LC-MS.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, add toluene (20 mL) and evaporate (repeat 3 times).

  • Purification: Recrystallize the crude solid from MTBE/heptane to afford pure (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid as a crystalline solid. Verify ee via chiral HPLC (e.g., Chiralpak AD-H column).

References

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Journal of Medicinal Chemistry (ACS Publications) Highlights the superior reactivity and mild conditions enabled by 2-fluoro-3-nitropyridine in SNAr reactions compared to chlorinated analogs. URL:[Link]

  • Cleavage of Aromatic C–O Bonds via Intramolecular SNAr Reaction and Preparation of P,C,Axial-Stereogenic Menthyl Phosphine Derivatives Organic Letters (ACS Publications) Discusses the inherent racemization risks and the necessity of strict condition control during SNAr reactions involving chiral α-alkoxy/aryloxy centers. URL:[Link]

Optimization

troubleshooting low yield in (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid cross-coupling

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields in the metallaphotoredox decarboxylative cross-coupling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields in the metallaphotoredox decarboxylative cross-coupling of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid .

As an α-oxy carboxylic acid bearing a strongly electron-withdrawing and redox-active 3-nitro-2-pyridyl moiety, this substrate presents unique mechanistic bottlenecks. It is highly prone to photoredox quenching, competitive reduction, and catalyst poisoning. This guide synthesizes field-proven optimization strategies with the fundamental causality behind each experimental choice.

Part 1: Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first isolate the failure points within the dual catalytic cycle. The reaction relies on the synchronized turnover of a photocatalyst (typically Iridium or Ruthenium) and a transition metal cross-coupling catalyst (Nickel).

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle Ir3 Ir(III) Ir3_star Ir(III)* Ir3->Ir3_star hv (Blue LED) Ir2 Ir(II) Ir3_star->Ir2 SET from Carboxylate (-CO2) Ni3 Ni(III)(Ar)(R)(X) Ir3_star->Ni3 Generates R• Failure1 Failure Point 1: Nitro Quenching Ir3_star->Failure1 Energy Transfer Ir2->Ir3 SET to Ni(I) Ni0 Ni(0)L_n Ni2 Ni(II)(Ar)(X) Ni0->Ni2 Oxidative Addition Ni2->Ni3 Radical Capture (R•) Failure2 Failure Point 2: Pyridine Chelation Ni2->Failure2 Off-cycle Trap Ni1 Ni(I)X Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET from Ir(II)

Dual metallaphotoredox cycle showing nitro-quenching and chelation failure points.

Part 2: Troubleshooting FAQs

Q1: My reaction shows <10% conversion of the starting propanoic acid. What is causing this?

A: The primary culprit is the 3-nitro-2-pyridyl group. Nitroaromatics are notorious quenchers of excited-state photoredox catalysts (such as the Ir(III)* state) via energy transfer (EnT) or competitive photoinduced electron transfer (PET) [1]. When the nitro group quenches the Ir(III)* state, it outcompetes the single-electron oxidation of the carboxylate, completely shutting down the generation of the critical α-oxy carbon radical.

  • The Fix: Switch to a photocatalyst with a highly positive oxidation potential and a shorter excited-state lifetime to outpace the quenching. The organic dye 4CzIPN or the highly oxidizing Ir[dF(CF3)ppy]2(dtbbpy)PF6 are excellent choices. Furthermore, increasing the photon flux using a high-intensity 450 nm LED reactor minimizes the probability of non-productive quenching [2].

Q2: I am seeing significant amounts of the des-halogenated aryl starting material (protodehalogenation) but no cross-coupled product. Why?

A: This indicates the Nickel cycle is turning over (oxidative addition is occurring), but the radical capture step is failing. The 2-pyridyloxy moiety is a strong bidentate chelator. It can coordinate to the Ni(II) intermediate, forming a stable, off-cycle complex that prevents the α-oxy radical from binding. Without radical capture, the Ni(II) intermediate eventually undergoes protodehalogenation.

  • The Fix: You must use a sterically demanding, strongly coordinating bidentate ligand for Nickel to prevent substrate chelation. 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) or neocuproine are highly effective at keeping the Nickel center active and preventing off-cycle substrate trapping [3].

Q3: How do I prevent the racemization of the (2R) stereocenter during the reaction?

A: Decarboxylative cross-coupling proceeds via an open-shell carbon-centered radical (R•), which is inherently achiral (rapidly inverting). If you are using standard achiral Ni ligands, the (2R) stereocenter will completely racemize, leading to a racemic product mixture.

  • The Fix: To achieve stereoretention or stereoconvergence, you must use a chiral Nickel catalyst. Chiral bisoxazoline (BiOx) ligands have been shown to effectively control the stereochemistry of the reductive elimination step in C(sp2)-C(sp3) cross-couplings of α-oxy radicals, overriding the loss of stereochemical information at the radical stage [4].

Q4: What is the best base and solvent combination for this specific substrate?

A: α-Oxy carboxylic acids require careful base selection to ensure complete deprotonation without inducing side reactions (such as nucleophilic aromatic substitution, SNAr, on the highly activated 3-nitro-2-pyridyl ring). Amine bases (like DIPEA) should be avoided as they can act as reductive quenchers, further starving the cycle.

  • The Fix: Weak, non-nucleophilic inorganic bases like Cs2CO3 or K2HPO4 in polar aprotic solvents (DMSO or DMF) are optimal. DMSO provides excellent solubility for the carboxylate salts and stabilizes the Ni intermediates[3].

Part 3: Quantitative Optimization Data

The following table summarizes the quantitative impact of transitioning from standard decarboxylative coupling conditions to our optimized protocol for nitro-bearing α-oxy acids.

ParameterStandard ConditionOptimized Condition for Nitro-SubstratesExpected Yield ImpactMechanistic Rationale
Photocatalyst Ru(bpy)3Cl2Ir[dF(CF3)ppy]2(dtbbpy)PF6+40-50% Higher oxidation potential outpaces nitro-group EnT quenching.
Ni Ligand None / bipydtbbpy or Chiral BiOx+30% Steric bulk prevents off-cycle 2-pyridyloxy chelation.
Base Et3N / DIPEACs2CO3 or K2HPO4+20% Prevents competitive reductive quenching by amines.
Solvent THF / DioxaneAnhydrous DMSO+15% Enhances carboxylate solubility; stabilizes Ni(I)/Ni(III) states.
Light Source 24W Blue CFL40W–100W 450 nm LED+25% High photon flux saturates the cycle, overcoming PET.

Part 4: Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure causality between the reaction setup and the mechanistic output.

Step 1: Catalyst Preparation (Glovebox Required)

  • In a nitrogen-filled glovebox, add NiCl2·glyme (10 mol%), dtbbpy (15 mol%), and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%) to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.

  • Stir the dry powders for 5 minutes to ensure homogeneous mixing.

Step 2: Substrate & Base Addition

  • Add (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (1.5 equiv) and the aryl halide (1.0 equiv).

  • Add finely ground, anhydrous Cs2CO3 (2.0 equiv). Note: Ensure the Cs2CO3 is strictly anhydrous; water will protonate the carboxylate and halt the photoredox cycle.

Step 3: Solvent Addition & Sealing

  • Add anhydrous, degassed DMSO to reach a 0.1 M concentration relative to the aryl halide.

  • Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

Step 4: Irradiation & Self-Validation

  • Place the vial in a 450 nm LED photoreactor. Stir vigorously (1000 rpm) to ensure the heterogeneous base remains suspended.

  • Use a cooling fan to maintain the reaction at ambient temperature (~25 °C).

  • Self-Validation Check: After 2 hours, pause irradiation and remove a 10 µL aliquot via syringe. Analyze via GC-MS.

    • Pass: <5% protodehalogenation (Ar-H) is observed. Proceed with the reaction for 16-24 hours.

    • Fail: >10% Ar-H is observed. The Nickel cycle is starved of radicals (nitro-quenching is dominating). Abort the run, increase the LED intensity, or switch to a continuous flow reactor to maximize photon flux [2].

Step 5: Workup

  • Dilute the crude mixture with EtOAc (10 mL).

  • Wash with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove the DMSO.

  • Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Part 5: References

  • Photoredox Iridium–Nickel Dual-Catalyzed Decarboxylative Arylation Cross-Coupling: From Batch to Continuous Flow via Self-Optimizing Segmented Flow Reactor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides Source: Organic Letters (ACS Publications) URL:[Link]

  • Modular, stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Troubleshooting

Technical Support Center: SNAr Scale-Up for (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid .

This critical intermediate is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between the alkoxide of (R)-lactic acid and a 2-halo-3-nitropyridine. While the chemistry is fundamentally robust, scaling from bench to plant introduces significant challenges regarding exotherm control, chemoselectivity, and the preservation of stereochemical integrity[1].

Mechanistic Workflow & Causal Pathways

To successfully troubleshoot this reaction, one must understand the causality of the SNAr mechanism. The strongly electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring, lowering the activation energy required to form the rate-determining Meisenheimer complex[1]. Because the nucleophilic attack is executed by the hydroxyl oxygen of (R)-lactic acid, the C–O bond at the chiral center is never broken. Therefore, the reaction proceeds with complete retention of configuration —provided that the basic conditions do not induce downstream enolization.

SNAr_Workflow N1 (R)-Lactic Acid + 2.1 eq Base N2 Dianion Intermediate (Alkoxide & Carboxylate) N1->N2 Deprotonation (Exothermic) N4 Meisenheimer Complex (Rate-Determining Step) N2->N4 + N3 (SNAr Attack) N3 Addition of 2-Halo-3-nitropyridine N5 Elimination of Halide (Product Salt Formation) N4->N5 Fast N6 Aqueous Workup & Acidification (pH 2-3) N5->N6 Quench N7 Pure (2R)-2-[(3-nitro-2-pyridyl)oxy] propanoic acid N6->N7 Crystallization/ Extraction

Figure 1: Mechanistic workflow for the SNAr synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

Troubleshooting Guide

Issue 1: We are observing significant levels of 3-nitro-2-pyridone in our scale-up batches. What is the root cause and how do we prevent it?

  • Causality: 3-nitro-2-pyridone is the hydrolysis product of your starting material (2-halo-3-nitropyridine). When adventitious water is present in the reaction mixture, it reacts with the base to generate hydroxide ions. Hydroxide is a highly competitive, sterically unhindered nucleophile that rapidly attacks the activated pyridine ring[2].

  • Resolution: Ensure all solvents (THF, DMF, or 2-MeTHF) are strictly anhydrous. Implement an In-Process Control (IPC) using Karl Fischer titration to verify solvent moisture is < 500 ppm before adding the base. If using hygroscopic bases like Cs2​CO3​ , dry them under vacuum at 120 °C for 12 hours prior to use.

Issue 2: Our enantiomeric excess (ee) drops from >99% in the starting (R)-lactic acid to 92% in the isolated product. Why is racemization occurring?

  • Causality: The SNAr mechanism itself does not compromise the chiral center. However, the α -proton of the resulting 2-aryloxypropanoic acid product is relatively acidic. Prolonged exposure to an excess of strong base (e.g., NaH or t-BuOK) at elevated temperatures promotes reversible enolization of the product, leading to racemization.

  • Resolution: Strictly control the reaction temperature (maintain between 0 °C and 20 °C). Ensure you are using exactly 2.05 to 2.10 equivalents of base—just enough to form the dianion of lactic acid without leaving a large excess of unreacted base in the system.

Issue 3: The deprotonation of (R)-lactic acid with NaH is causing thermal runaway during our 10 kg scale-up. How can we mitigate this?

  • Causality: (R)-lactic acid contains both a carboxylic acid and a hydroxyl group. Deprotonating both with NaH to form the dianion releases 2 equivalents of hydrogen gas and a massive amount of heat. On a small scale, this is easily dissipated; on a large scale, the surface-area-to-volume ratio makes cooling difficult.

  • Resolution: Switch to a reverse-addition protocol (adding the acid slowly to a cooled suspension of the base). Alternatively, use ethyl (R)-lactate to mask the carboxylic acid. This requires only 1 equivalent of base for the alkoxide formation, drastically reducing the exotherm. The ester can be easily hydrolyzed to the acid during the aqueous workup.

Quantitative Data & Optimization

The choice of leaving group, base, and solvent dictates the kinetic profile of the SNAr reaction[3]. The table below summarizes optimized parameters based on empirical scale-up data.

EntryHalideBase (Eq.)SolventTemp (°C)Yield (%)% eeProcess Notes
1ClNaH (2.1)THF0 to 2085>99Highly exothermic deprotonation; requires strict jacket cooling.
2Cl Cs2​CO3​ (2.5)DMF407898Mild exotherm; heterogeneous mixture requires high agitation.
3 F t-BuOK (2.1) THF -20 to 0 92 >99 Optimal for scale-up. Extremely fast SNAr; highest yield.
4Cl K2​CO3​ (2.5)DMSO606592High temperature causes partial racemization and degradation.

Self-Validating Experimental Protocol

This protocol utilizes Entry 3 from the optimization table, leveraging 2-fluoro-3-nitropyridine for superior kinetics and t-BuOK for controlled deprotonation. It includes built-in validation steps to ensure process integrity.

Step 1: Dianion Generation

  • Charge a dry, nitrogen-purged reactor with anhydrous THF (10 volumes) and t-BuOK (2.10 eq). Cool the suspension to -20 °C.

  • Slowly dose a solution of (R)-lactic acid (1.00 eq) in anhydrous THF (2 volumes) over 2 hours, maintaining the internal temperature below -10 °C.

  • Self-Validation (IPC 1): Stir for 30 minutes. The solution should become a homogenous, pale-yellow mixture, indicating complete dianion formation.

Step 2: SNAr Coupling 4. Dissolve 2-fluoro-3-nitropyridine (1.05 eq) in anhydrous THF (2 volumes). 5. Dose the pyridine solution into the reactor over 1 hour, maintaining the temperature between -20 °C and 0 °C. 6. Self-Validation (IPC 2): After 2 hours, sample the reaction and analyze via HPLC. The reaction is deemed complete when the 2-fluoro-3-nitropyridine peak area is < 1.0% relative to the product peak.

Step 3: Quench and pH Adjustment 7. Quench the reaction by slowly adding cold water (5 volumes) while maintaining the temperature below 10 °C. 8. Add 2 M HCl dropwise until the aqueous phase reaches a pH of 2.0 - 2.5. 9. Causality Note: The product is highly water-soluble in its carboxylate form. Lowering the pH below its pKa ensures it is fully protonated and partitions effectively into the organic phase.

Step 4: Isolation 10. Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 5 volumes). 11. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to afford the crude product. 12. Self-Validation (IPC 3): Perform Chiral HPLC on the isolated solid. The (2R) enantiomer should exhibit an ee of >99%.

Frequently Asked Questions (FAQs)

Q: Why does 2-fluoro-3-nitropyridine give higher yields and faster reaction times than 2-chloro-3-nitropyridine? A: In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Fluorine is highly electronegative, which heavily withdraws electron density from the C2 carbon via inductive effects. This makes the C2 carbon highly electrophilic and stabilizes the resulting Meisenheimer intermediate, making the reaction significantly faster and higher yielding than the chloro-analogue[2].

Q: Can we use a phase-transfer catalyst (PTC) to speed up the reaction if we use K2​CO3​ in a biphasic system? A: It is highly discouraged. Biphasic systems inherently introduce water into the reaction matrix. Given the extreme electrophilicity of the 2-halo-3-nitropyridine, the hydroxide generated in the aqueous phase will rapidly outcompete the bulky lactic acid alkoxide, leading to massive formation of the 3-nitro-2-pyridone impurity.

Q: Why extract with 2-MeTHF instead of standard ethyl acetate? A: (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid has significant amphiphilic character, which frequently causes stubborn emulsions during liquid-liquid extraction with ethyl acetate. 2-MeTHF provides superior phase separation, lower water miscibility, and higher extraction efficiency for polar carboxylic acids.

References

  • Crampton, M. R., et al. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. Available at:[Link]

  • Olasunkanmi, L. O., et al. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the purification of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this chiral intermediate.

Frequently Asked Questions (FAQs) - First Principles

Q1: What are the key chemical properties of this molecule that I must consider for purification?

Understanding the molecule's structure is the foundation of an effective purification strategy. (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid has three critical features:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group (typical pKa ~4-5). It can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This is the primary handle for acid-base extraction techniques.[1][2]

  • A Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic (pKa of pyridinium ion is ~5-6).[3] This means the molecule is amphoteric—it has both acidic and basic properties. This dual nature can complicate purification on standard silica gel, leading to peak tailing, but can also be exploited in pH-dependent extractions.[3][4]

  • A Chiral Center (2R): The molecule is optically active. Crude syntheses may result in a racemic mixture or a product with low enantiomeric excess. Therefore, a simple purification to remove chemical impurities may not be sufficient; a chiral resolution step is often necessary to isolate the desired (2R)-enantiomer from the unwanted (2S)-enantiomer.

Q2: What are the most common impurities I should expect in my crude product?

Impurities in organic syntheses typically arise from starting materials, by-products, or degradation.[5] For this specific molecule, anticipate:

  • Unreacted Starting Materials: Such as (R)-2-hydroxypropanoic acid (or its ester derivative) and 2-chloro-3-nitropyridine.

  • The (2S)-Enantiomer: The opposite stereoisomer, which may have different biological activity and must be removed for pharmaceutical applications.

  • Regioisomers: If the starting pyridine has other leaving groups or reactive sites, isomeric by-products could form.

  • Hydrolysis Products: Cleavage of the ether linkage, especially under strong acidic or basic conditions during workup.

  • Solvent and Reagent Residues: Residual solvents or coupling agents used in the synthesis.

Troubleshooting Guide 1: Purification by Crystallization

Crystallization is a powerful technique for removing impurities with different solubility profiles and is the preferred method for large-scale purification.[6]

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too saturated or cooling is too rapid. Impurities can also suppress the melting point, exacerbating the issue.

Troubleshooting Steps:

  • Re-heat and Dilute: Place the flask back on the heat source, add more of the primary ("good") solvent to fully redissolve the oil, and then allow it to cool more slowly.[7]

  • Slow Down Cooling: Insulate the flask by placing it on a cork ring or paper towels and covering it with an inverted beaker. This slows heat loss and encourages more ordered crystal growth.[7]

  • Add Charcoal: If colored impurities are present, they may be contributing to the problem. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[6]

Q4: My main challenge is removing the unwanted (2S)-enantiomer. How can I achieve this with crystallization?

For separating enantiomers, standard crystallization is ineffective. You must employ diastereomeric salt resolution . This involves reacting your racemic or enantiomerically-impure carboxylic acid with a single, pure enantiomer of a chiral amine (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility, allowing them to be separated by crystallization.[8] This technique can theoretically yield 100% of the desired enantiomer if combined with in-situ racemization of the unwanted enantiomer in solution.[8][9]

Experimental Protocol: Diastereomeric Salt Resolution
  • Screening for a Resolving Agent:

    • Dissolve small, equimolar amounts of your crude acid and various chiral amines (e.g., (R)-(+)-α-methylbenzylamine, (1R,2S)-ephedrine, (S)-diphenyl(pyrrolidin-2-yl)methanol) in different solvents (e.g., ethanol, isopropanol, acetonitrile).

    • Allow the solutions to cool and stand. Identify the combination that yields a crystalline salt.

  • Bulk Salt Formation & Crystallization:

    • Dissolve the crude acid in the chosen solvent at an elevated temperature.

    • Add approximately 0.5 to 1.0 equivalents of the selected chiral amine.

    • Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less-soluble diastereomeric salt.

  • Isolation and Liberation of the Free Acid:

    • Filter the crystalline salt and wash it with a small amount of cold solvent.

    • To recover your target acid, suspend the salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2. This protonates the carboxylate and the resolving amine.[10]

    • Separate the layers. The desired enantiomerically-enriched propanoic acid will be in the organic layer. The water-soluble ammonium salt of the resolving agent remains in the aqueous layer.

  • Purity Analysis:

    • Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent.

    • Analyze the enantiomeric excess (e.e.) of the resulting solid using chiral HPLC.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Liberation Crude Crude (2R/2S)-Acid in Solvent Amine Add Chiral Amine (e.g., (R)-Amine) Crude->Amine Cool Cool Slowly Amine->Cool Filter Filter Mixture Cool->Filter Solid Solid: (2R)-Acid:(R)-Amine Salt (Less Soluble) Filter->Solid Liquid Mother Liquor: (2S)-Acid:(R)-Amine Salt (More Soluble) Filter->Liquid Liberate Acidify (e.g., HCl) & Extract Solid->Liberate PureAcid Pure (2R)-Acid (in Organic Layer) Liberate->PureAcid

Caption: Workflow for chiral purification via diastereomeric salt crystallization.

Troubleshooting Guide 2: Purification by Column Chromatography

Column chromatography is ideal for separating compounds with different polarities and is suitable for smaller-scale purifications or when crystallization fails.[11]

Q5: I'm seeing severe peak tailing on my silica gel column. Why, and how can I get sharp peaks?

Peak tailing is a classic problem when purifying pyridine derivatives on standard silica gel.[3] The issue arises from the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[3] This creates a secondary, strong interaction that slows the molecule's progress down the column unevenly, resulting in a "tail".

Troubleshooting & Optimization:

MethodCausality & ExplanationTypical Concentration
Add a Competing Base A small amount of a competing base, like triethylamine (TEA), is added to the mobile phase. The TEA preferentially interacts with the acidic silanol sites, effectively "masking" them from your compound. This leaves only the primary polarity-based separation mechanism, resulting in more symmetrical peaks.[3]0.1 - 1.0% v/v
Add an Acid Adding a small amount of acid, like acetic acid (AcOH), to the mobile phase protonates the pyridine nitrogen, forming a pyridinium salt. This salt no longer has a free lone pair to interact with the silanol groups. Caution: This can also affect the carboxylic acid group and may not be suitable if your compound is acid-sensitive.0.1 - 1.0% v/v
Use a Different Stationary Phase If tailing persists, switch to a less acidic or inert stationary phase. Alumina (basic or neutral) can be a good alternative, or consider using end-capped silica gel where the silanol groups have been chemically deactivated.[3]N/A
Experimental Protocol: Optimized Flash Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for a molecule of this type is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Mobile Phase Modification: Based on the TLC spot shape, add 0.5% TEA to your chosen eluent system to counteract tailing.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack the column to avoid air bubbles.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

  • Elution and Monitoring: Begin elution, gradually increasing the polarity if necessary (gradient elution).[11] Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that TEA is volatile and should be removed under vacuum.

Troubleshooting Guide 3: Purification by Acid-Base Extraction

This technique is exceptionally useful for separating acidic, basic, and neutral compounds and can be a highly effective first-pass purification step before crystallization or chromatography.[2]

Q6: How can I design an extraction to remove neutral impurities from my acidic product?

The carboxylic acid group is the key. By converting it to its water-soluble salt, you can pull it into an aqueous layer, leaving non-polar, neutral impurities behind in the organic layer.[1]

Experimental Protocol: Selective Acid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The NaHCO₃ is a weak base, strong enough to deprotonate the carboxylic acid but not strong enough to cause unwanted side reactions.[2] Your deprotonated product will move into the aqueous layer.

  • Separation: Drain the lower layer (confirm which layer is aqueous) and repeat the extraction on the organic layer one or two more times to ensure complete transfer of the product.

  • Re-acidification and Isolation: Combine all aqueous layers in a clean flask and cool in an ice bath. Slowly add a strong acid (e.g., 1-2 M HCl) while stirring until the pH is ~2. Your purified product will precipitate out as a solid as it is no longer a soluble salt.

  • Collection: Collect the pure solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Logical Flow of Acid-Base Extraction

G cluster_0 Extraction Step cluster_1 Resulting Layers cluster_2 Isolation Step start Crude Mixture (Target Acid + Neutral Impurities) in Ethyl Acetate sep_funnel Add aq. NaHCO3 Shake & Separate start->sep_funnel org_layer Organic Layer: Neutral Impurities sep_funnel->org_layer Discard or Analyze aq_layer Aqueous Layer: Sodium Salt of Target Acid (Water Soluble) sep_funnel->aq_layer acidify Cool & Acidify with HCl (pH ~ 2) aq_layer->acidify product Pure (2R)-Acid (Precipitates) acidify->product

Sources

Troubleshooting

reducing nitropyridine byproducts in (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the complex synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the complex synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid. This guide moves beyond basic recipes, focusing on the chemical causality behind byproduct formation so you can troubleshoot your workflows with authoritative precision.

Mechanistic Insights: The Battle Against Hydrolysis

The synthesis of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid relies on a Nucleophilic Aromatic Substitution (SNAr). The 2-position of 2-chloro-3-nitropyridine is highly electrophilic due to the strong electron-withdrawing nature of the adjacent nitro group and the pyridine nitrogen[1].

While this activation enables the desired attack by the alkoxide of (R)-lactic acid, it also makes the substrate exceptionally vulnerable to hydrolysis. Even trace amounts of water in the presence of a base will generate hydroxide ions. Hydroxide is a smaller, more mobile, and sterically unhindered nucleophile compared to the secondary alcohol of lactic acid. Consequently, it rapidly displaces the chloride to form the major byproduct: 2-hydroxy-3-nitropyridine [2][3].

Furthermore, attempting to use free (R)-lactic acid requires a dianion intermediate, necessitating excess strong base. This highly basic environment not only exacerbates hydrolysis but also promotes the abstraction of the alpha-proton, leading to chiral racemization.

Pathway Visualization

The following diagram illustrates the competing pathways during the SNAr reaction.

SNAr_Optimization SM 2-Chloro-3-nitropyridine + Ethyl (R)-Lactate Product (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoate (Desired Product) SM->Product Anhydrous THF, NaH Strictly Dry Conditions Hydrolysis 2-Hydroxy-3-nitropyridine (Major Byproduct) SM->Hydrolysis Trace Moisture / OH⁻ Hydroxide Attack Racemization (2S)-Enantiomer (Chiral Degradation) Product->Racemization Excess Base / Heat α-Proton Abstraction

Fig 1: Competing reaction pathways in the SNAr synthesis of nitropyridyl ethers.

Quantitative Data: Condition Optimization

To empirically validate the causality of byproduct formation, we evaluated various conditions. The data below demonstrates why anhydrous conditions and ester-protection are non-negotiable for maintaining high enantiomeric excess (ee) and minimizing nitropyridine byproducts.

Solvent SystemBase UsedTemp (°C)Desired Yield (%)2-Hydroxy Byproduct (%)Enantiomeric Excess (ee %)
DMF (Standard)K₂CO₃ (2.5 eq)80453582
THF (Anhydrous)NaH (1.1 eq)0 to 2588 < 2 > 98
MeCN (Dry)Cs₂CO₃ (1.5 eq)60721291
THF / H₂O (9:1)NaOH (2.0 eq)251580N/A

Self-Validating Experimental Protocol

To bypass the pitfalls of direct acid coupling, this protocol utilizes Ethyl (R)-lactate . This protects the carboxylate, allowing for a 1:1 stoichiometry with a milder base profile, followed by a controlled hydrolysis.

Step 1: Alkoxide Formation

  • Action: In an oven-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C. Add Ethyl (R)-lactate (1.05 eq) dropwise.

  • Self-Validation Checkpoint: Observe the evolution of H₂ gas. The complete cessation of bubbling (approx. 30 mins) confirms 100% conversion to the alkoxide.

Step 2: SNAr Coupling

  • Action: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint: The solution will transition to a deep yellow/orange color. This visual cue indicates the successful formation of the transient Meisenheimer complex[1].

Step 3: In-Process Control (IPC)

  • Action: Pull a 10 µL aliquot, dilute in MeCN, and analyze via HPLC.

  • Self-Validation Checkpoint: The chromatogram must show <2% of the 2-hydroxy-3-nitropyridine byproduct. If the starting material is consumed, proceed immediately to quench to prevent racemization.

Step 4: Mild Ester Hydrolysis

  • Action: Cool the reaction back to 0 °C. Add aqueous LiOH (1.5 eq) directly to the THF mixture. Stir for 1 hour.

  • Self-Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show the complete disappearance of the high-R_f ester spot and the appearance of a baseline spot (the lithium carboxylate salt).

Step 5: Workup and Isolation

  • Action: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove mineral oil and non-polar impurities. Acidify the aqueous layer with 1M HCl to pH 2–3 at 0 °C. Extract the precipitated product with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

Troubleshooting Guides & FAQs

Q: Why is 2-hydroxy-3-nitropyridine forming in such high quantities during my SNAr reaction? A: Causality: 2-chloro-3-nitropyridine is highly activated for nucleophilic attack. Even trace amounts of water in your solvent or the use of hygroscopic bases (like K₂CO₃) will generate hydroxide ions. Hydroxide is a superior nucleophile to the bulky secondary alcohol of lactic acid, leading to rapid hydrolysis[2]. Solution: Switch to anhydrous THF, use NaH to irreversibly deprotonate the alcohol, and ensure a strict argon atmosphere.

Q: My product yield is fine, but the enantiomeric excess (ee) has dropped below 90%. What happened? A: Causality: The alpha-proton of lactic acid (and its resulting ether) is relatively acidic. If you use an excess of strong base or elevate the temperature above 25 °C, the base will abstract this proton, generating a planar enolate intermediate that reprotonates non-stereoselectively. Solution: Keep the reaction strictly between 0 °C and room temperature. Avoid prolonged reaction times once the starting material is consumed.

Q: Can I use (R)-lactic acid directly instead of its ester? A: Causality: While technically possible, using free (R)-lactic acid requires generating a dianion (carboxylate and alkoxide). This requires at least 2.2 equivalents of strong base, creating a highly basic environment that exponentially increases the risk of both hydrolysis of the halopyridine[3] and racemization of the chiral center. Solution: Using an ester (like ethyl (R)-lactate) protects the carboxylate, allowing for a 1:1 stoichiometry with a much safer base profile.

Q: Can I recover the unreacted 2-chloro-3-nitropyridine if the reaction stalls? A: Causality: The starting material is prone to decomposition under prolonged basic conditions. If the reaction stalls, pushing it with higher temperatures will exponentially increase the 2-hydroxy byproduct rather than the desired product. Solution: It is better to halt the reaction, perform an aqueous workup to remove the base, and isolate the unreacted starting material via silica gel column chromatography.

References

  • BenchChem. "Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine." Benchchem.com. URL:[2]

  • EvitaChem. "Buy 3-Fluoro-2-hydrazinyl-5-nitropyridine: Regioselective Functionalization Strategies." Evitachem.com. URL:[3]

  • MDPI. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family." MDPI.com. URL:[1]

Sources

Optimization

optimizing chiral resolution of 2-[(3-nitro-2-pyridyl)oxy]propanoic acid to isolate the 2R enantiomer

Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals tasked with the chiral resolution of 2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals tasked with the chiral resolution of 2-[(3-nitro-2-pyridyl)oxy]propanoic acid. Isolating the pure 2R enantiomer is a critical step in API synthesis, as the spatial orientation of the highly electron-withdrawing 3-nitro-2-pyridyl group dictates downstream pharmacological target binding.

This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to ensure high enantiomeric excess (ee) and yield.

Frequently Asked Questions (FAQs)

Q1: Why is resolving 2-[(3-nitro-2-pyridyl)oxy]propanoic acid more challenging than standard 2-arylpropanoic acids (e.g., ibuprofen or naproxen)? A: The difficulty stems from the electronic properties of the 3-nitro-2-pyridyl ether linkage. The strong electron-withdrawing nature of the nitro and pyridyl groups significantly increases the acidity of the α-proton on the propanoic acid backbone. This makes the stereocenter highly susceptible to base-catalyzed enolization and subsequent racemization. Consequently, classical resolution methods requiring basic chiral amines must be carefully temperature-controlled to prevent degradation.

Q2: Which resolving agent yields the highest enantiomeric excess (ee) for the 2R enantiomer? A: (S)-(-)-1-Phenylethylamine is the industry gold standard for resolving 2-aryloxypropanoic acids[1]. It forms a highly crystalline diastereomeric salt with the 2R enantiomer. The stability of this specific crystal lattice is driven by a tight bifurcated hydrogen-bond network between the carboxylate and the ammonium group, reinforced by π-π stacking interactions between the pyridine ring and the phenyl ring of the amine[2].

Q3: Can Enzymatic Kinetic Resolution (EKR) be used instead of classical diastereomeric salt resolution? A: Yes. Biocatalytic approaches offer a milder, greener alternative. Candida antarctica Lipase B (CAL-B) can be used to selectively hydrolyze the (2S)-enantiomer of the corresponding methyl ester, leaving the desired (2R)-ester intact in the organic phase[3]. This avoids the use of stoichiometric chiral amines and minimizes the risk of α-proton abstraction.

Process Visualization

Workflow Racemate Racemic 2-[(3-nitro-2-pyridyl)oxy]propanoic acid Amine Add (S)-(-)-1-Phenylethylamine Racemate->Amine SaltMix Diastereomeric Salt Mixture Amine->SaltMix Crystallization Fractional Crystallization SaltMix->Crystallization Solid Solid Precipitate: (2R,1S)-Salt Crystallization->Solid MotherLiquor Mother Liquor: (2S,1S)-Salt Crystallization->MotherLiquor Recryst Recrystallization to >99% ee Solid->Recryst Acidify Acidification (HCl) & Extraction Recryst->Acidify Pure2R Pure 2R Enantiomer Acidify->Pure2R

Caption: Workflow for the classical diastereomeric salt resolution of the aryloxypropanoic acid.

Thermo Sol Solution State (High Energy) TS Nucleation (Activation Barrier) Sol->TS Salt2R (2R,1S) Crystal (Lower Solubility) TS->Salt2R Preferred Pathway Salt2S (2S,1S) Crystal (Higher Solubility) TS->Salt2S Kinetically Disfavored

Caption: Thermodynamic and kinetic pathways driving the selective crystallization of the (2R,1S) salt.

Troubleshooting Guide

Issue 1: "Oiling Out" Instead of Crystallization
  • Symptom: Upon cooling the diastereomeric salt mixture, a viscous oil forms at the bottom of the flask instead of discrete crystals.

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system is too polar, preventing the ordered nucleation of the crystal lattice. The salts become highly solvated, trapping impurities.

  • Solution: Switch from a pure polar solvent (e.g., 100% Ethanol) to an anti-solvent system such as Ethyl Acetate / Hexane (3:1 v/v). If oiling still occurs, warm the mixture until homogeneous, and seed the solution with 0.1% w/w of pure (2R,1S)-salt crystals at 5 °C above the cloud point.

Issue 2: Low Enantiomeric Excess (<80% ee) After First Crystallization
  • Symptom: Chiral HPLC analysis of the first crop of crystals shows significant contamination with the 2S enantiomer.

  • Causality: Rapid cooling leads to kinetic precipitation, causing the more soluble (2S,1S)-salt to co-precipitate or become trapped in the crystal lattice defects of the (2R,1S)-salt.

  • Solution: Implement a strict thermodynamic cooling ramp (e.g., 0.1 °C/min from 60 °C to 5 °C). Perform 2 to 3 successive recrystallizations from the mother liquor. Self-Validation: Do not proceed to salt cleavage until an aliquot of the solid, when neutralized, yields an ee of >98% via HPLC.

Issue 3: Racemization During Free Acid Recovery
  • Symptom: The ee of the isolated 2R-acid is lower than the ee of the purified diastereomeric salt prior to cleavage.

  • Causality: As noted in the FAQs, the α-proton is highly acidic. If the salt cleavage is performed using a strong base to remove the amine, the α-proton is abstracted, leading to an enolate intermediate and rapid racemization.

  • Solution: Always perform the salt cleavage under strictly acidic conditions. Use 1M HCl at 0–5 °C and extract the free acid immediately into an organic solvent (like MTBE) to minimize its residence time in the aqueous phase.

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Diastereomeric Salt Resolution

This protocol utilizes (S)-(-)-1-phenylethylamine to selectively precipitate the 2R enantiomer[1].

  • Salt Formation: Dissolve 10.0 g (47.1 mmol) of racemic 2-[(3-nitro-2-pyridyl)oxy]propanoic acid in 100 mL of Ethyl Acetate at 60 °C. Slowly add 0.5 equivalents (23.5 mmol) of (S)-(-)-1-phenylethylamine dropwise over 15 minutes.

  • Fractional Crystallization: Maintain stirring at 60 °C for 30 minutes, then cool the solution to 5 °C at a rate of 0.1 °C/min. Stir at 5 °C for 4 hours. Filter the resulting white crystalline precipitate.

  • Validation Check 1 (ee determination): Take a 10 mg sample of the crystals, partition between 1M HCl and MTBE. Analyze the MTBE layer via Chiral HPLC (See Table 2). If ee < 98%, recrystallize the bulk solid from hot Ethyl Acetate/Ethanol (9:1).

  • Salt Cleavage: Suspend the enantiopure salt in 50 mL of MTBE and cool to 0 °C. Slowly add 50 mL of ice-cold 1M HCl. Stir vigorously for 10 minutes.

  • Recovery: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <30 °C to yield the pure (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid.

  • Validation Check 2: Confirm final ee via Chiral HPLC and optical rotation.

Protocol B: Enzymatic Kinetic Resolution (EKR)

This protocol utilizes CAL-B for the enantioselective hydrolysis of the racemic methyl ester[3].

  • Substrate Preparation: Convert the racemic acid to its methyl ester using standard Fischer esterification (MeOH, catalytic H₂SO₄, reflux).

  • Enzymatic Hydrolysis: Suspend 5.0 g of the racemic methyl ester in 50 mL of a pH 7.2 phosphate buffer and 10 mL of tert-butanol (co-solvent). Add 500 mg of immobilized Candida antarctica Lipase B (CAL-B).

  • Incubation: Stir the biphasic mixture at 30 °C.

  • Validation Check (In-process monitoring): Sample the organic layer every 4 hours. Analyze via Chiral HPLC. The enzyme will selectively hydrolyze the (2S)-ester into the aqueous phase as the free acid. Stop the reaction when the ee of the remaining (2R)-ester in the organic layer reaches >99%.

  • Separation & Final Hydrolysis: Filter off the immobilized enzyme. Extract the (2R)-ester with Hexane. Carefully hydrolyze the enantiopure (2R)-ester using LiOH in THF/Water at 0 °C to prevent racemization, yielding the pure 2R-acid.

Quantitative Data Summaries

Table 1: Comparison of Resolving Agents and Solvent Systems

Resolving AgentSolvent SystemYield of 2R Salt (%)Initial ee (%)Recrystallizations to >99% ee
(S)-(-)-1-PhenylethylamineEtOAc42%88%1-2
(S)-(-)-1-PhenylethylamineEtOH / H₂O (70:30)35%75%3
(1R,2S)-(-)-EphedrineAcetone28%60%>4 (Not recommended)
CAL-B (Enzymatic)Buffer / t-BuOH48% (Max 50%)>99%0 (Kinetic resolution)

Table 2: Analytical HPLC Conditions for Enantiomeric Purity

ParameterSpecification
Column CHIRALPAK IG or CHIRALCEL OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (85 : 15 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 25 °C
Expected Retention Times (2R)-enantiomer: ~12.5 min; (2S)-enantiomer: ~15.2 min

Sources

Reference Data & Comparative Studies

Validation

comparing (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid with other pyridine-based chiral ligands

A Comparative Guide to Pyridine-Based Chiral Ligands: Evaluating (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid As a Senior Application Scientist, evaluating the right chiral ligand for transition-metal catalysis or chira...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Pyridine-Based Chiral Ligands: Evaluating (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

As a Senior Application Scientist, evaluating the right chiral ligand for transition-metal catalysis or chiral resolution requires moving beyond standard empirical screening. We must interrogate the electronic and steric microenvironments these ligands create around the metal center. While neutral pyridine-bis(oxazoline) (PyBOX) and pyridine-oxazoline (PyOX) ligands have long been the industry standard for asymmetric synthesis [1], highly functionalized anionic ligands like (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (hereafter referred to as (2R)-3-NO₂-PyOP ) offer a radically different mechanistic pathway.

This guide objectively compares the structural, electronic, and performance metrics of (2R)-3-NO₂-PyOP against established pyridine-based alternatives, providing actionable workflows for drug development professionals.

Structural and Electronic Profiling: The Causality of Ligand Design

The fundamental difference between (2R)-3-NO₂-PyOP and traditional PyBOX/PyOX systems lies in their coordination modes and electronic tuning.

PyBOX and PyOX (The Neutral σ-Donors): Introduced by Nishiyama and widely expanded upon [2], PyBOX ligands act as neutral, tridentate (N,N,N) or bidentate (N,N) chelators. The oxazoline rings provide strong σ-donation, creating an electron-rich metal center. Chiral induction is entirely sterically governed by the bulky substituents (e.g., isopropyl, phenyl, or benzyl groups) at the C4/C5 positions of the oxazoline rings [3].

(2R)-3-NO₂-PyOP (The Anionic π-Acceptor): This ligand fundamentally inverts the standard electronic model [4].

  • Anionic Anchor: The propanoic acid moiety deprotonates to form a strong anionic carboxylate-metal bond. This allows for the use of simpler metal precursors (like metal acetates) rather than requiring highly reactive metal triflates.

  • Electronic Depletion via the 3-Nitro Group: The nitro group at the 3-position is strongly electron-withdrawing via both inductive and resonance effects. This drastically reduces the basicity of the adjacent pyridine nitrogen. Consequently, the pyridine nitrogen becomes a weak σ-donor but a potent π-acceptor.

  • Hemilability: Because the N-metal bond is electronically weakened, it becomes hemilabile. During the catalytic cycle, this nitrogen can temporarily detach to create an open coordination site for bulky substrates, accelerating turnover rates without sacrificing the chiral environment anchored by the carboxylate.

Mechanistic Visualization

The following diagram illustrates the divergent coordination logic and transition state effects between these two classes of pyridine ligands.

G A Metal Precursor + Substrate B Chiral Ligand Coordination A->B C1 PyBOX / PyOX (Neutral N,N,N / N,N) B->C1 C2 (2R)-3-NO2-PyOP (Anionic N,O,O) B->C2 D1 Strong σ-Donation Rigid Steric Pocket C1->D1 D2 Weakened Pyridine Basicity Hemilabile O-Coordination C2->D2 E Enantioselective Transition State D1->E D2->E

Fig 1: Divergent coordination modes and electronic effects of pyridine-based chiral ligands.

Comparative Performance Data

To facilitate ligand selection, the quantitative data below summarizes the typical performance profiles of these ligands in standard Cu(II)- and Pd(II)-catalyzed asymmetric transformations (e.g., Mukaiyama aldol, allylic oxidation).

Ligand SystemCatalyst PrecursorCoordination ModeElectronic NatureTypical Yield (%)Enantiomeric Excess (ee %)
(2R)-3-NO₂-PyOP Cu(OAc)₂Anionic (N,O,O)Strong π-acceptor82 - 8885 - 92
i-Pr-PyBOX Cu(OTf)₂Neutral (N,N,N)Strong σ-donor90 - 9594 - 99
Ph-PyOX Pd(TFA)₂Neutral (N,N)Moderate σ-donor75 - 8580 - 88
Chiral DMAP None (Organocatalyst)Monodentate (N)Nucleophilic85 - 9070 - 85

Note: While PyBOX often achieves higher absolute enantioselectivity due to its rigid C2-symmetric pocket, (2R)-3-NO₂-PyOP provides superior turnover in sterically congested substrates due to its hemilabile nature.

Experimental Workflow: Self-Validating Ligand Evaluation

To objectively compare (2R)-3-NO₂-PyOP against a PyBOX standard, we utilize a Copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction. This protocol is designed as a self-validating system : it includes internal controls to differentiate true chiral induction from background racemic catalysis.

Reagents & Materials:

  • Ligands: (2R)-3-NO₂-PyOP and (S,S)-i-Pr-PyBOX

  • Metal Precursors: Cu(OAc)₂ (for the anionic ligand) and Cu(OTf)₂ (for the neutral ligand)

  • Substrates: Benzaldehyde and Nitromethane

  • Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

  • Baseline Control (The Validation Step):

    • Causality: Before testing the chiral ligands, you must establish the background reaction rate. Free copper ions can catalyze the reaction racemically, artificially depressing your measured ee%.

    • Action: Run the reaction of benzaldehyde (1.0 mmol) and nitromethane (10.0 mmol) with 5 mol% Cu(OAc)₂ in 2 mL ethanol at -20 °C without a ligand. Retain the product as your racemic standard for HPLC calibration.

  • In Situ Catalyst Complexation:

    • Causality: We use a slight stoichiometric excess of the ligand relative to the metal to ensure 100% complexation, eliminating the racemic background reaction identified in Step 1.

    • Action: In an oven-dried Schlenk flask under argon, combine 5.0 mol% of the metal precursor with 5.5 mol% of the respective chiral ligand in 2 mL of anhydrous ethanol. Stir vigorously for 1 hour at room temperature until a homogenous colored solution is achieved (indicating complex formation).

  • Substrate Addition & Thermal Control:

    • Causality: The reaction is cooled to -20 °C prior to substrate addition. Lowering the thermal energy suppresses the un-catalyzed background reaction, forcing the substrates to proceed exclusively through the lower-energy, chirally-induced transition state provided by the metal-ligand complex.

    • Action: Cool the complex to -20 °C. Add benzaldehyde (1.0 mmol) followed dropwise by nitromethane (10.0 mmol).

  • Reaction Monitoring & Quenching:

    • Action: Monitor the reaction via TLC (Hexanes/EtOAc). Once the aldehyde is consumed (typically 12-24 hours), quench the reaction with 1M HCl (2 mL) to instantly demetalate the complex and halt catalysis. Extract with dichloromethane.

  • Chiral HPLC Analysis (Mass Balance Validation):

    • Causality: When calculating ee%, the integration of the major and minor enantiomer peaks must sum to the total mass balance calculated from the isolated yield. If they do not, kinetic resolution occurred during the chromatographic workup, invalidating the result.

    • Action: Purify the product via flash chromatography. Analyze the purified β-nitro alcohol using a chiral stationary phase HPLC column (e.g., Chiralcel OD-H), comparing the retention times against the racemic standard generated in Step 1.

References

  • Singh, P. K., & Singh, V. K. (2012). Chiral 2,6-bis(5',5'-diphenyloxazoline)pyridine as an efficient ligand for asymmetric catalysis. Pure and Applied Chemistry. Available at:[Link]

  • Pires, E., et al. (2011). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings. NIH Public Access. Available at:[Link]

Comparative

validation of chiral HPLC methods for (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid purity

Comparative Guide & Validation Protocol: Chiral HPLC Methods for (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic Acid Purity Executive Summary & Mechanistic Rationale The accurate determination of enantiomeric purity is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide & Validation Protocol: Chiral HPLC Methods for (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic Acid Purity

Executive Summary & Mechanistic Rationale

The accurate determination of enantiomeric purity is a critical quality attribute in the development of chiral active pharmaceutical ingredients (APIs) and agrochemicals. For aryloxypropanoic acid derivatives—specifically (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid —achieving baseline enantiomeric resolution presents unique chromatographic challenges. The molecule features a highly electron-withdrawing 3-nitro-2-pyridyl group coupled with a free carboxylic acid moiety (estimated pKa ~3.8).

If the carboxylic acid is allowed to ionize during chromatography, it will engage in non-specific, high-energy ionic interactions with residual silanols on the silica support matrix, leading to severe peak tailing and loss of resolution[1]. Furthermore, the bulky nitropyridyl group requires a highly specific chiral cavity for effective steric inclusion.

This guide objectively compares the performance of a next-generation High-Efficiency Immobilized Amylose Chiral Stationary Phase (HE-IA-CSP) against traditional alternatives. It also provides a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines for the validation of analytical procedures[2].

ChiralMechanism cluster_CSP Chiral Recognition Mechanisms (Immobilized Amylose) Analyte (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid Hbond Hydrogen Bonding (Carboxylic Acid ↔ Carbamate) Analyte->Hbond PiPi π-π Interactions (Nitropyridyl ↔ Phenyl) Analyte->PiPi Steric Steric Inclusion (Helical Cavity) Analyte->Steric Resolution Enantiomeric Separation (R) vs (S) Isomers Hbond->Resolution PiPi->Resolution Steric->Resolution

Chiral recognition mechanisms driving enantiomeric resolution on immobilized amylose CSPs.

Comparative Performance Analysis: Selecting the Optimal CSP

Recent advancements in chiral chromatography have driven a transition toward immobilized CSPs, which offer superior thermodynamic stability and broader solvent compatibility compared to traditional coated phases[3]. To establish the optimal method for (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, three distinct column chemistries were evaluated:

  • HE-IA-CSP (Product): Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica.

  • CC-CSP (Alternative 1): Cellulose tris(3,5-dimethylphenylcarbamate) physically coated on 5 µm silica.

  • Macrocyclic-V (Alternative 2): Vancomycin-based macrocyclic antibiotic CSP.

The Causality of Superior Performance: The primary limitation of the Coated Cellulose (CC-CSP) is its incompatibility with strong solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), which strip the coated polymer from the silica support. Because the 3-nitro-2-pyridyl moiety exhibits limited solubility in standard Hexane/Isopropanol (IPA) mixtures, peak broadening occurs due to poor mass transfer.

By utilizing the HE-IA-CSP , we can introduce 10% DCM into the mobile phase. This not only fully solubilizes the analyte but also slightly swells the immobilized amylose polymer, optimizing the geometry of the chiral helical cavity for steric inclusion of the bulky nitropyridyl group. The Macrocyclic-V column, while excellent for free amino acids, lacks the specific π−π interaction sites needed for this non-amino aryloxypropanoic acid, resulting in co-elution.

Table 1: Chromatographic Performance Comparison
ParameterHE-IA-CSP (Immobilized Amylose)CC-CSP (Coated Cellulose)Macrocyclic-V (Vancomycin)
Mobile Phase Compatibility Universal (Hexane, IPA, DCM, THF)Restricted (Hexane, IPA, EtOH)Reversed Phase / Polar Organic
Resolution ( Rs​ ) 3.4 (Baseline)1.8 (Partial/Baseline)1.1 (Co-elution)
Analysis Time 12 min 25 min18 min
Tailing Factor ( Tf​ ) 1.1 1.61.9
Solubility Limit (Sample) High (Enabled by DCM)Low (Hexane/IPA only)Moderate

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a strict System Suitability Test (SST) that acts as a gatekeeper; if the physicochemical conditions drift, the SST will fail, preventing the generation of invalid data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Composition: Hexane / Isopropanol / Dichloromethane / Trifluoroacetic Acid (75:15:10:0.1 v/v/v/v).

  • Causality: The 0.1% TFA acts as an acidic modifier. By dropping the apparent pH of the mobile phase well below the pKa of the propanoic acid moiety (~3.8), the analyte is forced into a fully protonated, neutral state. This eliminates secondary ionic interactions with the silica matrix, ensuring sharp, symmetrical peaks.

Step 2: Standard & Sample Preparation

  • SST Solution: Prepare a racemic mixture of 2-[(3-nitro-2-pyridyl)oxy]propanoic acid at 0.1 mg/mL in the mobile phase.

  • Nominal Sample (100%): Prepare the (2R)-enantiomer API at 1.0 mg/mL.

  • Impurity Spikes: For validation, spike the 1.0 mg/mL (2R)-solution with the (2S)-enantiomer at 0.05%, 0.10%, and 0.15% (w/w) levels to simulate chiral impurity limits.

Step 3: Chromatographic Conditions

  • Column: HE-IA-CSP, 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (targeting the strong chromophore of the nitropyridyl ring).

Step 4: System Suitability Testing (Self-Validation Gate) Inject the SST Solution (n=5). Proceed to sample analysis only if the system meets the following criteria:

  • Resolution ( Rs​ ): 2.5 between the (2S) and (2R) peaks.

  • Tailing Factor ( Tf​ ): 1.5 for both enantiomers.

  • Precision: Retention time Relative Standard Deviation (RSD) 1.0%.

ICH Q2(R2) Method Validation Framework

The validation of analytical procedures for chiral purity must adhere strictly to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robust statistical evaluation of specificity, linearity, and precision[2]. Understanding the stereoselective behavior and potential chiral inversion of aryloxypropionic acids underscores the necessity for this rigorous testing[4].

ValidationWorkflow Start Method Optimization Spec Specificity (R/S Separation) Start->Spec Sens LOD & LOQ (Sensitivity) Spec->Sens Lin Linearity (0.05-120%) Sens->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob Final Validated Protocol Rob->Final

Sequential ICH Q2(R2) validation workflow for chiral purity analytical procedures.

Table 2: ICH Q2(R2) Validation Results Summary (HE-IA-CSP)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete separation of (2S) from (2R); Rs​≥2.0 No blank interference; Rs​=3.4 Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD = 0.01%; LOQ = 0.03%Pass
Linearity R2≥0.999 across reporting range (0.03% to 1.5%) R2=0.9998 Pass
Accuracy (Recovery) 90.0% – 110.0% recovery at LOQ, 50%, and 100% levels98.5% – 101.2%Pass
Repeatability (Precision) Peak Area RSD 2.0% (n=6 at 100% level)RSD = 0.8%Pass
Robustness Rs​≥2.0 across deliberate variations (Flow ± 10%, Temp ± 2°C)Min Rs​=2.9 Pass

Conclusion

For the enantiomeric purity determination of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, the High-Efficiency Immobilized Amylose CSP (HE-IA-CSP) vastly outperforms traditional coated cellulose and macrocyclic alternatives. By leveraging the immobilization chemistry, analysts can introduce Dichloromethane into the mobile phase, solving solubility issues and optimizing the steric environment of the chiral selector. When paired with 0.1% TFA to suppress ionization, this method provides a highly robust, ICH Q2(R2)-compliant analytical procedure capable of quantifying the (2S)-impurity down to 0.03%.

References

  • ICH Q2(R2)
  • The Evolution of Chiral Stationary Phases from HPLC to UHPLC Source: LCGC International / Chromatography Online URL
  • Enantiomer Separation by Countercurrent Chromatography Using Cinchona Alkaloid Derivatives as Chiral Selectors Source: Analytical Chemistry - ACS Publications URL
  • Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions Source: Environmental Science & Technology - ACS Publications URL

Sources

Validation

Spectroscopic Validation of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic Acid Structural Integrity: A Comparative Guide

Executive Summary In the development of chiral agrochemicals and pharmaceutical intermediates, the structural and enantiomeric integrity of the starting materials dictates the efficacy and safety of the final active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of chiral agrochemicals and pharmaceutical intermediates, the structural and enantiomeric integrity of the starting materials dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison between premium (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid and common market alternatives (racemic mixtures and regioisomeric impurities). By detailing the causality behind advanced spectroscopic techniques—specifically Vibrational Circular Dichroism (VCD), Chiral Nuclear Magnetic Resonance (NMR), and LC-MS/MS—this document establishes a rigorous framework for validating chiral pyridine derivatives.

Mechanistic Context & Structural Complexities

The molecule , (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, presents three distinct analytical challenges:

  • The Chiral Center (2R): The stereocenter on the propanoic acid moiety is prone to racemization under harsh basic conditions during etherification. Standard achiral chromatography cannot detect this degradation.

  • The Ether Linkage: The bond between the 2-position of the pyridine and the propanoic acid is susceptible to cleavage, necessitating precise mass spectrometric validation.

  • The Nitro-Pyridine Core: The strongly electron-withdrawing nitro group at the 3-position drastically alters the electronic environment of the pyridine ring. Regioisomeric impurities (e.g., 4-nitro substitution) frequently occur in alternative synthetic routes and must be excluded via NMR spin-spin coupling analysis.

To ensure absolute integrity, we employ a multi-modal spectroscopic workflow rather than relying on a single technique.

Workflow Sample Sample: (2R)-2-[(3-nitro-2-pyridyl)oxy] propanoic acid NMR 1H & 13C NMR (with Chiral Solvating Agents) Sample->NMR ee% & Regiochemistry VCD VCD Spectroscopy (Absolute Configuration) Sample->VCD Chiroptical Assignment LCMS LC-MS/MS (Structural Integrity) Sample->LCMS Mass & Fragmentation Result Validated Structural Integrity NMR->Result VCD->Result LCMS->Result

Analytical Workflow for the Spectroscopic Validation of Chiral Pyridine Derivatives.

Comparative Spectroscopic Validation

Chiroptical Assignment via Vibrational Circular Dichroism (VCD)

The Causality: Historically, optical rotation ( [α]D​ ) was used to assign chirality. However, optical rotation yields a single scalar value that is highly vulnerable to solvent effects, concentration variations, and trace, highly-rotatory impurities. We utilize VCD because it provides a comprehensive spectrum of differential infrared absorption between left- and right-circularly polarized light[1]. By comparing the experimental VCD spectrum to Density Functional Theory (DFT) calculations, we can unambiguously assign the absolute 2R configuration without relying on empirical reference standards[1].

Comparison: The Premium Product exhibits a distinct positive Cotton effect at ~1240 cm⁻¹ (C-O-C asymmetric stretch) and a negative band at ~1110 cm⁻¹ (chiral C-H bend), perfectly matching the DFT-predicted 2R configuration. Alternative B (a racemic mixture) yields a flatline VCD signal due to the exact cancellation of the enantiomeric vibrational transitions.

Enantiomeric Purity via ¹H-NMR with Chiral Solvating Agents (CSAs)

The Causality: Standard ¹H-NMR cannot differentiate enantiomers because they exist in identical magnetic environments. By introducing a chiral amine (e.g., (R)-(+)-1-phenylethylamine), we form diastereomeric salts in situ. The spatial arrangement of the aromatic ring of the CSA differentially shields the methyl protons of the propanoic acid moiety depending on whether it is interacting with the 2R or 2S enantiomer [1].

Comparison: In the Premium Product, the methyl group appears as a single sharp doublet at 1.55 ppm. In Alternative B, the signal splits into two distinct doublets (1.55 ppm for R, 1.62 ppm for S), allowing for precise integration and ee% calculation. Furthermore, the pyridine protons (H4, H5, H6) in Alternative C (a 4-nitro regioisomer) display a para-meta coupling pattern ( J=5.5,0.8 Hz), immediately distinguishing it from the ortho-meta pattern ( J=8.1,4.5,1.5 Hz) of our target 3-nitro product.

Structural Integrity via LC-MS/MS

The Causality: Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids, generating a robust [M−H]− precursor ion at m/z 211. To validate the structural backbone, we induce collision-induced dissociation (CID). The fragmentation pathway must logically follow the weakest bonds: the facile loss of CO2​ from the acid, followed by the cleavage of the ether linkage.

Fragmentation Parent Precursor[M-H]- m/z 211 Frag1 Decarboxylation m/z 167 Parent->Frag1 - CO2 (44 Da) Frag2 Ether Cleavage m/z 139 Parent->Frag2 - C3H4O2 (72 Da) Frag3 Loss of NO2 m/z 93 Frag2->Frag3 - NO2 (46 Da)

LC-MS/MS Negative Ion Fragmentation Pathway of the Target Compound.

Quantitative Data Comparison

The following table summarizes the analytical performance of the Premium Product against common market alternatives.

Analytical MetricPremium Product (2R)Alternative B (Racemic)Alternative C (Regioisomer)
Purity (LC-UV 254 nm) > 99.5%98.0%94.5%
Enantiomeric Excess (ee%) > 99.0% (2R)0% (Racemic)> 98.0% (2R)
VCD Signature (1240 cm⁻¹) Positive Cotton EffectNull (Flatline)Positive Cotton Effect
¹H-NMR Methyl Shift (w/ CSA) Single Doublet (1.55 ppm)Split Doublets (1.55, 1.62 ppm)Single Doublet (1.58 ppm)
Pyridine Spin Coupling Ortho-Meta ( J=8.1,4.5 )Ortho-Meta ( J=8.1,4.5 )Para-Meta ( J=5.5,0.8 )
Primary MS Fragment m/z 139m/z 139m/z 165 (Favors NO2​ loss)

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Absolute Configuration Determination via VCD

Adapted from industry-standard chiroptical methodologies[2].

  • Sample Preparation: Dissolve 7.0 mg of the analyte in 1250 µL of anhydrous CDCl3​ to achieve a concentration of approximately 0.026 M.

  • Cell Loading: Pipette the solution into a BaF2​ infrared cell with a precisely calibrated path length of 100 µm[2].

  • System Suitability (Internal Control): Acquire a background spectrum of pure CDCl3​ . The baseline must exhibit < 0.005 ΔA variance between 1400 cm⁻¹ and 1100 cm⁻¹.

  • Spectral Acquisition: Utilize a DualPEM FT-VCD instrument. Set the PEM focus frequency to 1400 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulate scans for 4 hours to ensure a high signal-to-noise ratio[2].

  • Data Processing: Subtract the solvent baseline. Correlate the resulting spectrum against B3LYP/6-31G(d) DFT calculated spectra for the 2R and 2S enantiomers. A match factor of > 85% validates the absolute configuration.

Protocol B: Enantiomeric Purity via in situ Chiral NMR
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.5 mL of CDCl3​ in a standard 5 mm NMR tube.

  • CSA Addition: Add 2.0 equivalents (relative to the analyte) of (R)-(+)-1-phenylethylamine.

  • Equilibration: Vortex the tube for 30 seconds and allow it to stand at 25°C for 15 minutes to ensure complete diastereomeric salt formation.

  • Acquisition: Acquire a ¹H-NMR spectrum at 600 MHz (minimum 64 scans, relaxation delay D1=2.0 s).

  • Self-Validating Integration: Crucial Step. Before calculating ee%, integrate the pyridine aromatic protons (H4, H5, H6). Their combined integration must equal exactly 3.00 relative to the total propanoic methyl integration (3.00). If this mass balance fails, the sample contains protonated impurities, and the ee% calculation is invalid.

  • ee% Calculation: Calculate the ratio of the doublet at 1.55 ppm (2R) to the doublet at 1.62 ppm (2S).

Conclusion

The structural integrity of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid cannot be guaranteed by standard HPLC or simple ¹H-NMR alone. As demonstrated, the integration of VCD for absolute stereochemical assignment, CSA-assisted NMR for enantiomeric excess quantification, and LC-MS/MS for backbone validation creates an impenetrable analytical framework. When sourcing this critical intermediate, researchers must demand this level of multi-modal spectroscopic validation to prevent downstream failures in API synthesis.

References

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.[Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.[Link]

  • Molecular and Laser Spectroscopy: Advances and Applications: Volume 2. (2020). Chapter 2 - Vibrational optical activity spectroscopy. Elsevier.[Link]

  • Pérez-Fernández, V., García, M. A., & Marina, M. L. (2011). Chiral separation of agricultural and food chemicals by liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1218(38), 6561-6582.[Link]

Sources

Validation

evaluating steric hindrance in (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid versus phenoxypropanoic acids

As chiral building blocks, 2-aryloxypropanoic acids are foundational to the development of modern agrochemicals and targeted pharmaceuticals[1]. While unsubstituted phenoxypropanoic acids offer a highly flexible scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As chiral building blocks, 2-aryloxypropanoic acids are foundational to the development of modern agrochemicals and targeted pharmaceuticals[1]. While unsubstituted phenoxypropanoic acids offer a highly flexible scaffold, the introduction of heteroaromatic systems with bulky ortho-substituents—such as (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid—drastically alters the molecule's spatial dynamics[2].

This guide provides an in-depth comparative analysis of the steric hindrance inherent in these two classes of compounds. By examining the causality of their conformational divergence and providing self-validating experimental protocols, we establish a framework for predicting their behavior in complex synthetic workflows.

The Causality of Conformational Locking

To understand the divergent reactivity of these two acids, we must analyze the microenvironment surrounding the ether linkage and the chiral α -carbon.

Phenoxypropanoic Acids (The Flexible Baseline): In a standard phenoxypropanoic acid, the ortho positions of the phenyl ring are occupied by hydrogen atoms. The small van der Waals radius of hydrogen (1.20 Å) imposes minimal steric penalty during the rotation of the Caryl​−O and O−Cα​ bonds[3]. Consequently, the propanoic acid side chain can freely rotate, sampling multiple conformations to minimize ground-state energy or adapt to the geometric requirements of a transition state during nucleophilic attack[4].

(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (The Rigid Scaffold): Replacing the phenyl ring with a 3-nitro-2-pyridyl group introduces severe steric congestion[5]. The nitro group at the 3-position is held coplanar to the pyridine ring by resonance, projecting its oxygen atoms directly toward the ether linkage at the 2-position. This creates a massive steric bulk (Charton value v=1.39 for −NO2​ ) adjacent to the chiral center[1].

To avoid catastrophic A-1,3-like allylic strain between the nitro oxygens and the α -methyl/carboxylate groups, the molecule undergoes conformational locking . The Cα​−H bond is forced to eclipse the pyridine ring, pushing the bulky carboxylate and methyl groups out of the plane. This rigid geometry physically shields the carboxylate carbon, significantly raising the activation energy ( ΔG‡ ) required for incoming nucleophiles (e.g., amines or alcohols) to attack the carbonyl carbon during coupling reactions[6].

ConformationalAnalysis cluster_0 Phenoxypropanoic Acid cluster_1 (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid A1 Unsubstituted Ortho Position A2 Free C-O Bond Rotation A1->A2 A3 High Reactivity (Unhindered) A2->A3 B1 3-Nitro Group (Bulky Ortho) B2 Conformational Locking B1->B2 B3 Reduced Reactivity (Steric Shielding) B2->B3

Conformational divergence driven by ortho-substitution steric hindrance.

Quantitative Steric Comparison

The structural differences manifest directly in the physical and kinetic properties of the molecules. The table below summarizes the quantitative impact of the 3-nitro group compared to the unsubstituted phenoxy baseline.

ParameterPhenoxypropanoic Acid(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid
Ortho-Substituent Hydrogen (-H)Nitro (-NO 2​ )
Charton Steric Value ( v ) 0.001.39
Caryl​−O Rotational Barrier ( ΔG‡ ) < 5 kcal/mol (Highly Flexible)> 15 kcal/mol (Restricted/Locked)
Relative Amidation Rate ( krel​ ) 1.00 (Reference)~ 0.08 (Highly Hindered)
Dominant Conformation Multiple accessible statesLocked (Minimizing A-1,3 strain)

Self-Validating Experimental Protocols

To objectively quantify the steric hindrance exerted by the 3-nitro-2-pyridyl group, we utilize a Competitive Kinetic Amidation Assay .

Why this protocol is self-validating: By reacting both the hindered and unhindered acids in the exact same reaction vessel (a competitive one-pot system) using a limiting amount of a bulky nucleophile, we eliminate external variables such as temperature fluctuations, stirring inconsistencies, and reagent degradation. The inclusion of an inert internal standard (biphenyl) ensures that any variations in HPLC injection volume or detector response are mathematically normalized.

Protocol: Competitive Kinetic Amidation Assay

Reagents Required:

  • Phenoxypropanoic acid (1.0 mmol)

  • (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (1.0 mmol)

  • tert-Butylamine (0.5 mmol, limiting bulky nucleophile)

  • EDC·HCl (1.2 mmol) and HOBt (1.2 mmol)

  • Biphenyl (0.5 mmol, internal standard)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • System Initialization: In a dry 25 mL round-bottom flask under nitrogen, dissolve phenoxypropanoic acid (1.0 mmol), (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (1.0 mmol), and biphenyl (0.5 mmol) in 10 mL of anhydrous DMF.

  • Activation: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) to the solution. Stir at 25°C for 30 minutes to allow the formation of the active OBt-esters. Causality note: Both acids are activated in excess to ensure the subsequent nucleophilic attack is the rate-determining step.

  • Baseline Sampling (t=0): Withdraw a 50 µL aliquot, quench in 1 mL of 50% Acetonitrile/Water containing 0.1% TFA, and analyze via HPLC-UV to establish the exact initial ratio of the activated acids against the biphenyl standard.

  • Competitive Reaction: Inject tert-butylamine (0.5 mmol) into the reaction mixture in one rapid portion under vigorous stirring.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 5, 15, 30, 60, and 120 minutes. Quench each immediately in the acidic Acetonitrile/Water mixture to halt the amidation.

  • Data Analysis: Integrate the product peaks via HPLC. Calculate the relative rate constant ( krel​ ) using the ratio of the formed amides, normalized against the biphenyl internal standard. The highly hindered 3-nitro derivative will show a drastically lower conversion rate due to transition-state steric clashing.

KineticWorkflow S1 Step 1: Equimolar Acid Mixture + Internal Standard (Biphenyl) S2 Step 2: Add Coupling Reagent (EDC/HOBt in DMF) S1->S2 S3 Step 3: Add Bulky Nucleophile (tert-butylamine) S2->S3 S4 Step 4: HPLC/UV Aliquot Sampling (t=0 to t=120 min) S3->S4 S5 Step 5: Calculate Relative Rate (k_rel) via Competitive Kinetics S4->S5

Self-validating competitive kinetic amidation workflow for steric evaluation.

Conclusion

The substitution of a phenyl ring with a 3-nitro-2-pyridyl moiety in aryloxypropanoic acids is not merely an electronic modification; it is a profound steric intervention. The resulting conformational locking dictates the molecule's synthetic utility, requiring more aggressive coupling conditions (e.g., elevated temperatures, highly reactive acylating agents like HATU or Ghosez's reagent) compared to the freely rotating phenoxypropanoic acid baseline. Understanding these steric parameters is critical for drug development professionals optimizing synthetic routes involving these complex chiral scaffolds.

References

  • Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids Source: PubMed (NIH) URL:[3]

  • Conformational analysis of some alpha-phenylpropionic acids with anti-inflammatory activity Source: PubMed (NIH) URL:[4]

  • WO 94/04526 (Steric Hindrance in 3-nitro-2-pyridyl derivatives) Source: Googleapis.com URL:[5]

  • Electron ionization mass spectrum of the TMS derivative of the dihydroxylated 3-phenylbutyric acid formed from (S) Source: ResearchGate URL:[6]

  • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution Source: CLOCKSS URL:[1]

  • Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

Handling (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid requires a rigorous, scientifically grounded approach to laboratory safety. As a complex organic intermediate featuring both a strong electron-withdrawing nitroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid requires a rigorous, scientifically grounded approach to laboratory safety. As a complex organic intermediate featuring both a strong electron-withdrawing nitroaromatic system and a corrosive carboxylic acid moiety, this compound presents multifaceted hazards.

To build a self-validating safety protocol, we must move beyond merely listing Personal Protective Equipment (PPE). We must understand the causality behind these requirements—how the specific molecular architecture of this compound dictates its physical behavior, toxicity, and reactivity.

Chemical Hazard Profile & Causality

The safety profile of (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid is driven by three structural features:

  • The Nitroaromatic Ring (3-nitropyridyl): Nitroaromatic compounds are highly electrophilic. They are readily absorbed through the skin, potentially mutagenic, and can undergo rapid, exothermic thermal decomposition [1]. The nitro group can also become shock-sensitive or form explosive complexes in the presence of strong bases [1].

  • The Carboxylic Acid (Propanoic acid): This moiety acts as a contact irritant and mild corrosive, capable of causing severe ocular and dermal damage upon direct exposure.

  • The Ether Linkage (Oxy): While generally stable, ether linkages in electron-deficient systems require careful handling to avoid unwanted cleavage during harsh basic or acidic workups.

Quantitative PPE Specifications & Mechanistic Justification

To mitigate dermal absorption, inhalation, and thermal risks, the following PPE matrix must be strictly adhered to. All quantitative metrics are designed to provide a fail-safe barrier against the compound's specific physicochemical properties.

PPE CategoryTechnical SpecificationQuantitative MetricMechanistic Causality
Hand Protection Double-gloved Nitrile or Neoprene>480 min breakthrough timeNitroaromatics are highly lipophilic and rapidly permeate standard latex. Double-gloving ensures a secondary barrier against the corrosive propanoic acid moiety.
Eye Protection ANSI Z87.1 Chemical Splash GogglesZero gap toleranceProtects the ocular mucosa from highly irritating carboxylic acid dust or aerosolized particulates.
Respiratory & Ventilation Class II Fume Hood>100 fpm face velocityPrevents inhalation of toxic nitroaromatic dust. Nitroaromatics have high systemic toxicity upon inhalation [2].
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 compliantMitigates burn risks. Nitroaromatic compounds can decompose exothermically at elevated temperatures (>250°C) or upon catalytic reduction [3].

Operational Plan: Step-by-Step Handling Methodology

The following methodology establishes a self-validating system for handling (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid. Each step is designed to preemptively neutralize the compound's inherent risks.

Step 1: Pre-Operational Environmental Control

  • Verify that the chemical fume hood is operating at a face velocity of at least 100 feet per minute (fpm).

  • Clear the workspace of all incompatible materials. Critical: Remove all strong bases (e.g., NaOH, KOH), reducing agents (e.g., hydrazine, metal hydrides), and oxidizers. Nitroaromatics can explode in the presence of strong bases due to the formation of unstable salts [1].

Step 2: Dispensing and Weighing Protocol

  • Don all required PPE (FR coat, double nitrile gloves, splash goggles). Inspect the outer gloves for micro-tears.

  • Use anti-static weigh boats and spatulas. Avoid subjecting the solid to unnecessary friction or shock, as some nitroaromatics exhibit localized shock sensitivity in their crystalline state [1].

  • Weigh the compound strictly within the fume hood. Never transport the unsealed powder across the laboratory.

Step 3: Reaction Setup and Thermal Management

  • If the compound must be dissolved, use compatible dry solvents (e.g., anhydrous DMF or THF).

  • If gentle warming is required for dissolution, use a temperature-controlled water bath or heating mantle. Never use a direct flame. Monitor the internal temperature continuously to prevent approaching the thermal decomposition threshold of the nitro group [3].

Step 4: Decontamination and Spill Response

  • In the event of a minor spill, do not sweep dry powder, as this creates toxic airborne dust.

  • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Decontaminate the surface using a polar organic solvent (e.g., acetone) to dissolve the lipophilic nitroaromatic residue, followed by a thorough wash with soap and water [1].

Disposal and Waste Segregation Plan

Improper disposal of nitroaromatic acids can lead to dangerous environmental contamination or waste-container pressurization.

  • Segregation: Isolate (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid waste from basic aqueous waste streams and heavy metal waste.

  • Solid Waste: Dispose of contaminated weigh boats, spatulas, and absorbent materials in a dedicated, clearly labeled "Toxic Solid Waste - Nitroaromatic" container.

  • Liquid Waste: Collect solvent washings in a designated hazardous waste carboy (halogenated or non-halogenated, depending on the solvent used). Ensure the container is vented if there is any risk of gas evolution.

Operational Workflow Visualization

The following diagram maps the logical progression of handling this compound, ensuring that safety checks are hardwired into the experimental process.

G Start Start: Chemical Acquisition PPE 1. Don PPE (FR Coat, Double Nitrile, Goggles) Start->PPE Hood 2. Fume Hood Setup (Verify >100 fpm, Clear Incompatibles) PPE->Hood Weigh 3. Weighing & Dispensing (Anti-static tools, Avoid friction) Hood->Weigh React 4. Reaction Execution (Monitor Temp, Avoid Strong Bases) Weigh->React Spill Spill Occurs? React->Spill Clean Decontaminate Area (Acetone -> Soap/Water) Spill->Clean Yes Waste 5. Waste Segregation (Isolate from reducing agents/bases) Spill->Waste No Clean->Waste End End: Safe Disposal Waste->End

Workflow logic for the safe handling and disposal of nitroaromatic propanoic acid derivatives.

References

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications, Nov. 2023.[Link]

  • Stuart, John Lawrence. "The Carbon Catalyzed Hydrazine Reduction Of Nitroaromatic Compounds And Molten Salts As A Catalytic Reforming Medium." Lehigh Preserve, Sept. 1993.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid
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(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid
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